Desmethylmedazepam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOKDTXYPEJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168709 | |
| Record name | Desmethylmedazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-78-6 | |
| Record name | Desmethylmedazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylmedazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylmedazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vivo Pharmacological Profile of Desmethylmedazepam: A Technical Guide
Introduction
Desmethylmedazepam, also known as G-517, is a notable metabolite of the 1,4-benzodiazepine medazepam. As an active metabolite, its pharmacological profile contributes significantly to the overall therapeutic and side-effect profile of its parent compound. This technical guide provides an in-depth overview of the in vivo pharmacology of this compound, focusing on its pharmacodynamic effects, pharmacokinetic properties, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Pharmacodynamics
The in vivo effects of this compound are characteristic of the benzodiazepine class, primarily mediated through positive allosteric modulation of the GABA-A receptor. This modulation enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression. The principal pharmacodynamic actions include muscle relaxation, anticonvulsant effects, and anxiolytic-like activity.
Quantitative Pharmacodynamic Data
The following table summarizes the median effective dose (ED50) values for this compound in various in vivo models in mice, providing a quantitative measure of its potency in comparison to related benzodiazepines.
| Pharmacological Effect | Test | This compound ED50 (mg/kg, p.o.) | Medazepam ED50 (mg/kg, p.o.) | Diazepam ED50 (mg/kg, p.o.) |
| Muscle Relaxation | Inclined Screen | 15.0 | 35.0 | 5.0 |
| Anticonvulsant | Pentylenetetrazol-induced convulsions | 5.0 | 12.0 | 1.5 |
| Behavioral (Anti-anxiety) | Foot Shock | 10.0 | 20.0 | 2.5 |
Experimental Protocols
Inclined Screen Test (Muscle Relaxation)
The inclined screen test is a standard method to assess motor coordination and muscle relaxant effects of a compound in rodents.
-
Apparatus: A wire mesh screen (e.g., 20x20 cm) is inclined at a fixed angle, typically 45-60 degrees.
-
Procedure:
-
Mice are orally administered this compound or a vehicle control.
-
At the time of peak drug effect (predetermined), each mouse is placed individually on the center of the inclined screen.
-
The ability of the mouse to remain on the screen for a predetermined period (e.g., 60 seconds) is observed.
-
The ED50 is calculated as the dose at which 50% of the animals fail to remain on the screen.
-
Pentylenetetrazol (PTZ)-Induced Convulsion Test (Anticonvulsant)
This model is widely used to screen for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.
-
Procedure:
-
Rodents are pre-treated with various doses of this compound or vehicle.
-
After a specific absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
The animals are observed for the onset and severity of seizures (e.g., generalized clonic seizures, tonic hindlimb extension) over a defined period (e.g., 30 minutes).
-
The ED50 is the dose of this compound that protects 50% of the animals from PTZ-induced seizures.
-
Foot Shock Test (Anti-anxiety/Behavioral)
This test, a form of conditioned suppression, is used to evaluate the anxiolytic properties of a drug by measuring its ability to reduce the suppression of a learned behavior by a fear-inducing stimulus.
-
Procedure:
-
Animals are trained to perform an operant response, such as pressing a lever for a food reward.
-
Once the behavior is established, a conditioned stimulus (e.g., a tone) is paired with a mild, unavoidable foot shock. This leads to the suppression of the lever-pressing behavior in the presence of the conditioned stimulus.
-
Animals are then treated with this compound or a vehicle.
-
The degree to which the drug restores the suppressed lever-pressing behavior during the conditioned stimulus is measured.
-
The ED50 is the dose that produces a 50% restoration of the suppressed behavior.
-
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are limited. However, its role as a primary metabolite of medazepam provides significant insights into its formation and presence in vivo. Studies on the closely related compound, desmethyldiazepam, also offer a valuable comparative framework.
Metabolism
In vivo studies in rats have demonstrated that this compound is a major metabolite of medazepam. The metabolic pathway leading to the formation of N-desmethyldiazepam from medazepam shows a significant preference for the route via N-desmethylmedazepam over the pathway where diazepam is an intermediate[1]. This indicates that after administration of medazepam, this compound is rapidly formed and contributes to the overall pharmacological effect.
Absorption, Distribution, and Elimination
Reference Pharmacokinetic Parameters for Desmethyldiazepam in Rats
The following table presents pharmacokinetic data for desmethyldiazepam in rats after a single 5 mg/kg IP dose of diazepam, which serves as a proxy for understanding the likely behavior of this compound[2].
| Parameter | Plasma | Brain |
| Half-life (t1/2) | 1.11 h | 1.09 h |
| Brain to Plasma Ratio | - | 3.5 ± 0.2 |
Experimental Protocols
Pharmacokinetic Analysis in Rodents
The determination of pharmacokinetic parameters typically involves the following steps:
-
Drug Administration: The compound is administered to a cohort of animals (e.g., rats) via the intended route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at various time points after administration. Brain tissue can also be harvested at these time points for brain concentration analysis.
-
Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized.
-
Bioanalysis: The concentration of the drug and its metabolites in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic software to determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
In Vivo Receptor Occupancy
The in vivo binding of this compound to GABA-A receptors is a key determinant of its pharmacodynamic effects. While specific receptor occupancy data for this compound is not available in the public domain, the methodologies for determining this for benzodiazepines are well-established.
Experimental Protocols
Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that can be used to quantify receptor occupancy in the living brain.
-
Procedure:
-
A radiolabeled ligand for the benzodiazepine binding site of the GABA-A receptor (e.g., [11C]flumazenil) is injected intravenously into the subject (animal or human).
-
The distribution of the radioligand in the brain is measured using a PET scanner.
-
A baseline scan is performed without the test drug.
-
The subject is then administered this compound, and a second PET scan is performed.
-
The reduction in the binding of the radioligand in the presence of this compound is used to calculate the percentage of receptor occupancy at a given plasma concentration of the drug.
-
Ex Vivo Binding/LC-MS/MS Method
This method provides an estimate of receptor occupancy by measuring the amount of drug bound to the receptor in brain tissue.
-
Procedure:
-
Animals are administered various doses of this compound.
-
At the time of expected peak effect, the animals are euthanized, and the brains are rapidly removed.
-
The brain tissue is homogenized and filtered to separate the membrane-bound fraction (containing the receptors) from the free drug in the tissue.
-
The concentration of this compound in the bound and free fractions is determined by LC-MS/MS.
-
Dose-occupancy curves can be constructed to estimate the dose required to achieve 50% receptor occupancy (Occ50).
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound, like other benzodiazepines, is the potentiation of GABAergic neurotransmission.
This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the frequency of the chloride ion channel opening in response to GABA binding. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus leading to an overall inhibitory effect on the central nervous system.
Experimental Workflows
Conclusion
This compound is a pharmacologically active metabolite of medazepam that exhibits a classic benzodiazepine profile in vivo, characterized by muscle relaxant, anticonvulsant, and anxiolytic-like effects. While comprehensive pharmacokinetic and receptor occupancy data for this compound itself are not extensively published, its role as a primary metabolite of medazepam and its structural similarity to other well-characterized benzodiazepines allow for a robust understanding of its likely in vivo behavior. The experimental protocols and data presented in this guide provide a framework for the continued investigation and understanding of this compound's pharmacological profile. Further studies are warranted to fully elucidate its specific pharmacokinetic parameters and receptor interaction dynamics.
References
In Vitro Mechanism of Action of Desmethylmedazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro mechanism of action of Desmethylmedazepam, a benzodiazepine derivative. It details the molecular interactions, experimental procedures for characterization, and the resulting signaling pathways. This compound acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site to enhance the inhibitory effects of GABA. This guide summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
This compound is an active metabolite of several benzodiazepine drugs, including diazepam and medazepam. Like other benzodiazepines, its pharmacological effects are primarily mediated through the potentiation of GABAergic neurotransmission in the central nervous system (CNS). Understanding the precise in vitro mechanism of action of this compound is crucial for elucidating its therapeutic effects and potential side effects. This document serves as a technical resource for researchers engaged in the study of GABA-A receptor pharmacology and the development of novel therapeutics targeting this system.
Molecular Target: The GABA-A Receptor
The principal molecular target for this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. The GABA-A receptor is a pentameric protein complex that forms a chloride-selective channel. The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor complex triggers a conformational change, leading to the opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound does not bind to the same site as GABA. Instead, it binds to a distinct allosteric site known as the benzodiazepine (BZD) site, located at the interface of the α and γ subunits of the GABA-A receptor.
Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor. This means that it does not directly activate the receptor on its own but enhances the effect of the endogenous agonist, GABA. The binding of this compound to the BZD site induces a conformational change in the receptor that increases the frequency of chloride channel opening in the presence of GABA. This leads to a greater influx of chloride ions and a more potent inhibitory postsynaptic potential (IPSP).
Notably, research indicates that this compound acts as a partial agonist at the benzodiazepine receptor. This implies that while it enhances GABA's effect, the maximal potentiation it can produce is lower than that of a full agonist like its parent compound, diazepam.
Quantitative Analysis of In Vitro Activity
The in vitro activity of this compound is quantified through two primary experimental approaches: radioligand binding assays to determine its affinity for the GABA-A receptor and electrophysiological assays to measure its functional potentiation of GABA-evoked currents.
Binding Affinity (Ki)
Radioligand binding assays are used to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor. These experiments typically involve a competition assay where the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]flumazenil or [³H]Ro 15-1788) from the receptor is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
While specific Ki values for this compound are not consistently reported across the literature, studies have shown that its affinity for the central benzodiazepine binding sites is comparable to that of diazepam[1].
| Compound | Receptor Target | Radioligand | Tissue Source | Binding Affinity (Ki) |
| This compound | GABA-A Receptor (Benzodiazepine Site) | [³H]Ro 15-1788 | Rat cerebral cortex | Comparable to Diazepam[1] |
| Diazepam | GABA-A Receptor (Benzodiazepine Site) | [³H]Ro 15-1788 | Rat cerebral cortex | ~5-10 nM (Reference) |
Table 1: Summary of Binding Affinity Data for this compound.
Functional Potentiation (EC50)
Electrophysiological techniques, such as the two-electrode voltage clamp or patch-clamp, are employed to measure the functional consequences of this compound binding. These experiments assess the ability of the compound to potentiate GABA-evoked chloride currents in cells expressing GABA-A receptors (e.g., Xenopus oocytes or mammalian cell lines). A concentration-response curve is generated by applying increasing concentrations of this compound in the presence of a fixed, submaximal concentration of GABA (typically the EC10-EC20). The concentration of this compound that produces 50% of the maximal potentiation is the EC50 value.
As a partial agonist, the maximal efficacy (Emax) of this compound in potentiating GABA-evoked currents is expected to be lower than that of a full agonist.
| Compound | Cell System | Receptor Subtype | GABA Concentration | Potentiation (EC50) | Maximal Efficacy (Emax) |
| This compound | Recombinant Cells | e.g., α1β2γ2 | EC10-EC20 | Data not available | Lower than full agonists |
Table 2: Summary of Functional Potentiation Data for this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive Displacement)
This protocol outlines a typical competitive binding assay to determine the Ki of this compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Biological Material: Crude membrane preparations from rat cerebral cortex or from cell lines stably expressing specific GABA-A receptor subtypes.
-
Radioligand: [³H]flumazenil (specific activity ~80-90 Ci/mmol).
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Test Compound: this compound.
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Non-specific Binding Control: Clonazepam (1 µM) or another high-affinity benzodiazepine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of [³H]flumazenil (e.g., 1 nM), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Determination of Non-specific Binding: In a separate set of wells, add the membrane preparation, [³H]flumazenil, and a saturating concentration of a non-labeled benzodiazepine (e.g., 1 µM clonazepam).
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of this compound's potentiation of GABA-evoked currents in a whole-cell patch-clamp configuration.
Materials:
-
Cell Line: HEK293 cells transiently or stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
Agonist: GABA.
-
Test Compound: this compound.
-
Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.
Procedure:
-
Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
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Using a borosilicate glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
GABA Application:
-
Apply a brief pulse of a low concentration of GABA (EC10-EC20) to elicit a control inward chloride current. Repeat this application at regular intervals to ensure a stable baseline response.
-
-
This compound Application:
-
Co-apply increasing concentrations of this compound with the same concentration of GABA.
-
Allow for a washout period between applications of different concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in the current amplitude relative to the control GABA response.
-
Plot the potentiation as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal potentiation (Emax).
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
The Metabolic Journey of Desmethylmedazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolism of desmethylmedazepam, also known as nordiazepam, a pharmacologically active metabolite of several benzodiazepines. The document outlines the primary metabolic pathways, identifies the key enzymes involved, and presents available quantitative data. Detailed experimental protocols for the in vitro study of its metabolism are provided, alongside visual representations of the metabolic cascade and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
This compound (nordiazepam) is a long-acting benzodiazepine and a principal active metabolite of several widely prescribed drugs, including diazepam, chlordiazepoxide, and medazepam. Its own metabolic fate is a crucial determinant of its pharmacokinetic profile and duration of action. Understanding the biotransformation of this compound is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and developing safer and more effective therapeutic agents. This guide synthesizes the current knowledge on the metabolism of this compound, focusing on its conversion to oxazepam and subsequent conjugation.
Metabolic Pathway of this compound
The metabolism of this compound proceeds via a two-phase process, characteristic of many xenobiotics.
Phase I Metabolism: 3-Hydroxylation
The initial and rate-limiting step in the clearance of this compound is a Phase I oxidation reaction. Specifically, it undergoes 3-hydroxylation to form its primary active metabolite, oxazepam. This reaction introduces a hydroxyl group at the C3 position of the benzodiazepine ring structure.
While direct and specific kinetic studies on the 3-hydroxylation of this compound are not extensively available in the public domain, the enzymatic pathways are inferred from studies of its parent compound, diazepam. The N-demethylation of diazepam to desmethyldiazepam and the subsequent 3-hydroxylation are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the major isoforms implicated in the metabolism of diazepam. It is therefore highly probable that these same or similar CYP isoforms are responsible for the 3-hydroxylation of this compound to oxazepam.
Phase II Metabolism: Glucuronidation of Oxazepam
The oxazepam formed in Phase I is then subject to a Phase II conjugation reaction, specifically glucuronidation. This process involves the covalent addition of a glucuronic acid moiety to the hydroxyl group of oxazepam, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the molecule, rendering it pharmacologically inactive and facilitating its renal excretion.
The glucuronidation of oxazepam is stereoselective, meaning the different enantiomers of oxazepam are metabolized by different UGT isoforms at different rates.
-
S-oxazepam , the more pharmacologically active enantiomer, is primarily glucuronidated by UGT2B15 , with a minor contribution from UGT2B7 [1][2].
The principal urinary metabolite of this compound is, therefore, oxazepam glucuronide.
Quantitative Data on this compound Metabolism
| Metabolic Step | Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference |
| Glucuronidation | UGT2B15 | S-Oxazepam | 29-60 | High | [1] |
| Glucuronidation | UGT2B7 | S-Oxazepam | - | Low | [2] |
| Glucuronidation | UGT1A9 | R-Oxazepam | 12 | High (based on intrinsic clearance) | [1] |
| Glucuronidation | UGT2B7 | R-Oxazepam | 333 | Low | [1] |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) reflects the maximum rate of the enzymatic reaction. The table provides a summary for comparative purposes; for precise kinetic modeling, consulting the primary literature is recommended.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability and metabolite formation of this compound in a human liver microsome (HLM) model.
4.1.1. Materials and Reagents
-
This compound
-
Oxazepam (as a reference standard)
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt
-
Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II studies)
-
Alamethicin (a pore-forming agent to ensure UDPGA access to UGT enzymes in microsomes)
4.1.2. Incubation Procedure for Phase I Metabolism
-
Preparation: Thaw the human liver microsomes on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile), ensuring the final solvent concentration in the incubation mixture is low (typically <1%) to avoid enzyme inhibition.
-
Incubation Mixture Assembly: In a microcentrifuge tube, combine the following on ice:
-
Potassium Phosphate Buffer (to final volume)
-
MgCl₂ (final concentration typically 1-5 mM)
-
Human Liver Microsomes (final protein concentration typically 0.2-1 mg/mL)
-
This compound stock solution (final substrate concentration to be tested, e.g., 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH (final concentration typically 1 mM).
-
Incubation: Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear reaction kinetics.
-
Termination of Reaction: Stop the reaction at each time point by adding a volume of cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing the internal standard.
-
Sample Processing: Vortex the samples vigorously to precipitate the microsomal proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
4.1.3. Analytical Method: LC-MS/MS for this compound and Oxazepam
A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of this compound and its metabolite, oxazepam.
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound, oxazepam, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be determined empirically] | [To be determined empirically] |
| Oxazepam | [To be determined empirically] | [To be determined empirically] |
| Internal Standard | [Dependent on IS used] | [Dependent on IS used] |
Note: The specific m/z transitions should be optimized by direct infusion of the analytical standards into the mass spectrometer.
Visualizations
Metabolic Pathway of this compound
References
An In-depth Technical Guide on the Neurochemical Effects of Desmethylmedazepam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurochemical effects of desmethylmedazepam, an active metabolite of the benzodiazepine medazepam, on γ-aminobutyric acid type A (GABA-A) receptors. This compound, like other benzodiazepines, functions as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant properties.[1] This document details the binding affinity, potency, and efficacy of this compound at various GABA-A receptor subtypes, presenting available quantitative data in a structured format. Furthermore, it outlines the detailed experimental protocols for key assays used to characterize these interactions and provides visual representations of the relevant signaling pathways and experimental workflows using Graphviz.
Introduction to this compound and GABA-A Receptors
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel.[2] The GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), which assemble in different combinations to form a diverse range of receptor subtypes with distinct pharmacological properties and regional distribution in the brain.[3][4]
Benzodiazepines, a class of psychoactive drugs, do not bind to the same site as GABA but rather to a distinct allosteric site on the GABA-A receptor, typically at the interface of the α and γ subunits.[3] This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride (Cl⁻) channel opening and a subsequent influx of Cl⁻ ions into the neuron.[5][6] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on neuronal activity.[5] this compound is an active metabolite of medazepam and contributes significantly to its pharmacological effects.
Quantitative Neurochemical Data
The following tables summarize the available quantitative data on the interaction of this compound with GABA-A receptors. It is important to note that specific data for this compound is limited in the public domain, and therefore, data for its parent compound, medazepam, and other closely related benzodiazepines are included for comparative purposes where direct this compound data is unavailable.
Table 1: Binding Affinity (Ki) of Benzodiazepines for GABA-A Receptors
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | Data Not Available | - | - | - | |
| Medazepam | Rat Brain Membranes | 23 | [³H]Flunitrazepam | Rat Cerebral Cortex | |
| Diazepam | α1β3γ2 | 64 ± 2 | [³H]Flunitrazepam | Recombinant HEK-293 cells | [7] |
| Diazepam | α2β3γ2 | 61 ± 10 | [³H]Flunitrazepam | Recombinant HEK-293 cells | [7] |
| Diazepam | α3β3γ2 | 102 ± 7 | [³H]Flunitrazepam | Recombinant HEK-293 cells | [7] |
| Diazepam | α5β3γ2 | 31 ± 5 | [³H]Flunitrazepam | Recombinant HEK-293 cells | [7] |
Table 2: Potency (EC50) and Efficacy of Benzodiazepines in Potentiating GABA-Evoked Currents
| Compound | Receptor Subtype | EC50 (nM) | Maximal Potentiation (% of control GABA response) | Experimental System | Reference |
| This compound | Data Not Available | - | - | - | |
| Diazepam | α1β2γ2 | 64.8 ± 3.7 | Not Reported | Xenopus Oocytes | [8] |
| Clonazepam | Chick Ciliary Ganglion Neurons | 1100 ± 300 | Not Reported | Primary Neuronal Culture | [9][10] |
| Flunitrazepam | Chick Ciliary Ganglion Neurons | 22 ± 5 | Not Reported | Primary Neuronal Culture | [9][10] |
Note: The lack of specific quantitative data for this compound highlights a gap in the current publicly available literature. Further research is required to fully characterize its neurochemical profile.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the binding affinity and functional potency of compounds like this compound at GABA-A receptors.
Radioligand Binding Assay for Determining Ki
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.[11][12]
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing specific GABA-A receptor subtypes in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.[13]
-
-
Incubation:
-
In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of tubes is prepared with an excess of a known high-affinity unlabeled ligand (e.g., diazepam).
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining EC50
This technique is used to measure the potentiation of GABA-evoked currents by a test compound in Xenopus oocytes expressing specific GABA-A receptor subtypes, allowing for the determination of the EC50 value.[8][14]
Experimental Workflow:
Caption: Workflow for TEVC electrophysiology.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.
-
Incubate the injected oocytes in a suitable medium for 2-7 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) to establish a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound).
-
Record the potentiation of the GABA-evoked chloride current at each concentration of the test compound.
-
-
Data Analysis:
-
Normalize the potentiated current responses to the baseline GABA-evoked current.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of its maximal potentiation).
-
Signaling Pathways and Mechanism of Action
This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the natural inhibitory action of GABA. The binding of this compound to the benzodiazepine site induces a conformational change in the receptor that increases its affinity for GABA.[9] This leads to a more frequent opening of the chloride channel, resulting in an increased influx of chloride ions and hyperpolarization of the neuron.
Caption: GABA-A receptor signaling pathway modulation.
This enhanced inhibitory signaling is the basis for the therapeutic effects of this compound, including anxiolysis, sedation, and seizure control. The specific behavioral effects are dependent on the GABA-A receptor subtype that is modulated. For instance, α1-containing receptors are primarily associated with sedative effects, while α2 and α3 subtypes are linked to anxiolytic actions.[15]
Conclusion
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. genesispub.org [genesispub.org]
- 10. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological and Safety Profile of Desmethylmedazepam
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available toxicological data exists specifically for desmethylmedazepam. This guide synthesizes information on the benzodiazepine class, with a focus on diazepam and its major metabolite, nordiazepam (this compound), to provide a comprehensive overview of the anticipated toxicological and safety profile. The experimental protocols described are based on international guidelines and represent the standard methodologies for evaluating a substance like this compound.
Introduction
This compound, also known as nordiazepam, is the primary active metabolite of several benzodiazepine drugs, including diazepam and medazepam.[1] Its long elimination half-life contributes significantly to the overall pharmacological and toxicological effects of its parent compounds.[2] Understanding the toxicological profile of this compound is crucial for the safety assessment of these widely prescribed medications. This technical guide provides a detailed examination of its anticipated toxicological properties, drawing from data on structurally related benzodiazepines, and outlines the standard experimental protocols for its evaluation.
Pharmacodynamics: Mechanism of Action
Benzodiazepines, including this compound, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4][5] They bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[6] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[7]
References
- 1. policycommons.net [policycommons.net]
- 2. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Oecd 541 guidelines | PPTX [slideshare.net]
- 6. Reproductive Toxicity Assessment with Zebrafish Models | ZeClinics [zeclinics.com]
- 7. researchgate.net [researchgate.net]
Preliminary Screening of Desmethylmedazepam for Therapeutic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary screening of Desmethylmedazepam (also known as Nordiazepam) for its therapeutic activity. As an active metabolite of several clinically significant benzodiazepines, including diazepam and medazepam, understanding the pharmacological profile of this compound is crucial for drug development and optimization.[1] This document outlines its primary mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Detailed experimental protocols for in vitro and in vivo screening are provided, along with a summary of available quantitative data on its binding affinity and functional potency. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related compounds.
Introduction
This compound (Nordiazepam) is a long-acting benzodiazepine derivative and a major active metabolite of diazepam, medazepam, and other benzodiazepines.[1] Its prolonged half-life contributes significantly to the overall therapeutic and side-effect profile of its parent compounds. The primary therapeutic activities of this compound, including its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are mediated through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. A thorough understanding of its specific binding affinities to different GABA-A receptor subtypes and its functional efficacy is essential for the development of novel therapeutics with improved selectivity and reduced side effects.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel and an enhanced inhibitory signal. The diverse pharmacological effects of benzodiazepines are attributed to their interactions with different subtypes of the GABA-A receptor, which are composed of various subunit combinations (e.g., α1, α2, α3, α5).
Signaling Pathway Diagram:
Caption: GABA-A Receptor Signaling Pathway.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound (Nordiazepam) and its parent compound, Diazepam, for comparative purposes. Data for this compound is limited in the public domain; therefore, some values are derived from studies on closely related benzodiazepines.
Table 1: In Vitro Binding Affinity (Ki) at GABA-A Receptor Subtypes
| Compound | α1β3γ2 (nM) | α2β3γ2 (nM) | α3β3γ2 (nM) | α5β3γ2 (nM) | Reference |
| Diazepam-like compound 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [3] |
| This compound (Nordiazepam) | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Functional Potency (EC50) for GABA Potentiation
| Compound | Receptor Subtype | EC50 (nM) | Assay Type | Reference |
| Diazepam | α1β2γ2 | 72.0 ± 2.0 | Two-Electrode Voltage Clamp (Direct Activation) | [4] |
| Diazepam | Wild-type | 64.8 ± 3.7 | Two-Electrode Voltage Clamp (GABA enhancement) | [4] |
| This compound (Nordiazepam) | Data not available | Data not available | Two-Electrode Voltage Clamp |
Note: The EC50 values for diazepam are provided for context. Specific EC50 values for this compound's potentiation of GABA-induced currents are not available in the provided search results.
Experimental Protocols
In Vitro Assays
This protocol is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final membrane preparation in the assay buffer.
-
Binding Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled benzodiazepine ligand, such as [3H]Flunitrazepam (typically 1 nM).[5]
-
Add a range of concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled benzodiazepine, such as diazepam (e.g., 10 µM).[5]
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.[5]
-
Separation and Quantification: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This electrophysiological technique is used to measure the functional effect of this compound on GABA-A receptor activity, specifically its ability to potentiate GABA-induced chloride currents.
Experimental Workflow:
Caption: Two-Electrode Voltage Clamp Workflow.
Detailed Methodology:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2). Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a physiological saline solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current. Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the potentiation of the GABA-induced current in the presence of this compound. Construct a dose-response curve by plotting the percentage of current potentiation against the logarithm of the this compound concentration. Determine the concentration of this compound that produces 50% of the maximal potentiation (EC50) by fitting the data to a sigmoidal dose-response equation.
In Vivo Behavioral Assays for Anxiolytic Activity
The EPM is a widely used behavioral model to assess the anxiolytic effects of drugs in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Logical Relationship Diagram:
Caption: Logic of the Elevated Plus-Maze Test.
Detailed Methodology:
-
Apparatus: The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure: Administer this compound or a vehicle control to the animals (e.g., mice or rats) at various doses. After a specified pre-treatment time, place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
This test is also based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior.
Logical Relationship Diagram:
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent modification of GABAA receptor isoforms by a diazepam analogue provides evidence for a novel benzodiazepine binding site that prevents modulation by these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Desmethylmedazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmedazepam, also known as delorazepam or chlordesmethyldiazepam, is a long-acting benzodiazepine and an active metabolite of several other benzodiazepines. Accurate and robust analytical methods are crucial for its quantification in various matrices during pre-clinical and clinical drug development, as well as in forensic and clinical toxicology. These application notes provide detailed protocols for the analysis of this compound in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a widely accepted and sensitive technique.
Analytical Method: HPLC-MS/MS for Quantification in Human Plasma
This method is intended for the quantitative determination of this compound in human plasma. The protocol includes sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
-
Reagents and Materials:
-
Human plasma (blank, and samples)
-
This compound certified reference standard
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the HPLC-MS/MS system.
-
2. Chromatographic Conditions
-
Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is suitable.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from endogenous interferences. An example gradient is provided in the table below.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for this compound and the internal standard. Specific transitions should be optimized for the instrument in use.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC-MS/MS method for this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | To be determined empirically |
| MRM Transition (Internal Standard) | To be determined empirically |
| Dwell Time | 100 ms |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on application | 0.5 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
Table 3: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in human plasma.
Caption: Experimental workflow for this compound analysis.
Mechanism of Action: Benzodiazepine Signaling Pathway
This compound, like other benzodiazepines, exerts its effects by modulating the activity of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Benzodiazepine action on the GABAa receptor.
Quantification of Desmethylmedazepam in Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmedazepam, an active metabolite of the benzodiazepine medazepam, plays a crucial role in pharmacokinetic and toxicological studies. Accurate and sensitive quantification of this compound in plasma is essential for understanding its pharmacological profile and for clinical and forensic applications. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in plasma samples. The described protocol offers high selectivity, sensitivity, and throughput, making it suitable for regulated bioanalysis.
Experimental Protocols
This section details the complete workflow for the quantification of this compound in plasma, from sample preparation to LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective method for extracting this compound from the complex plasma matrix.
Materials:
-
Human plasma (collected with sodium heparin or EDTA)
-
This compound and internal standard (IS) stock solutions (e.g., Diazepam-d5)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of MTBE.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 271.1 | 140.1 | 25 |
| Diazepam-d5 (IS) | 290.2 | 198.1 | 28 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in plasma. This data is representative of what can be achieved with a properly validated assay. A similar method for chlordesmethyldiazepam, a related compound, demonstrated a linear range of 0.5-50 ng/mL.[1][2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.5 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.5 | < 15% | < 15% | ± 20% |
| Low QC | 1.5 | < 10% | < 10% | ± 15% |
| Mid QC | 15 | < 10% | < 10% | ± 15% |
| High QC | 80 | < 10% | < 10% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 95% | < 15% |
| Diazepam-d5 (IS) | 88 - 98% | < 15% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical process.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry Analysis of Desmethylmedazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Desmethylmedazepam (also known as Nordiazepam) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant metabolite of several benzodiazepines, including diazepam, and its detection and quantification are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies during drug development. The following protocol outlines a robust method encompassing sample preparation, derivatization, GC-MS instrument parameters, and data analysis.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of benzodiazepines like this compound, GC-MS offers high sensitivity and specificity. Due to the polar nature of some benzodiazepines and their metabolites, derivatization is often employed to improve their thermal stability and chromatographic behavior. This protocol details a widely applicable method for the analysis of this compound, adaptable to various laboratory settings.
Experimental Protocols
Sample Preparation
The extraction of this compound from biological matrices such as plasma, serum, or urine is a critical step to remove interfering substances. Solid-Phase Extraction (SPE) is a commonly used and efficient technique for this purpose.
Materials:
-
Biological sample (e.g., 1 mL of plasma, serum, or hydrolyzed urine)
-
Internal Standard (e.g., Diazepam-d5)
-
Phosphate buffer (pH 6.0)
-
Mixed-mode solid-phase extraction (SPE) columns
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate
Procedure:
-
Sample Pre-treatment:
-
For urine samples, enzymatic hydrolysis is necessary to cleave conjugated metabolites. To 1 mL of urine, add a solution of β-glucuronidase and incubate at an elevated temperature (e.g., 56°C for 1 hour) to ensure complete hydrolysis.[1][2]
-
For plasma or serum, deproteinization may be performed by adding a precipitating agent like acetonitrile or methanol.
-
-
Extraction:
-
To the pre-treated sample, add the internal standard.
-
Condition the SPE column with methanol followed by the phosphate buffer.
-
Load the sample onto the SPE column.
-
Wash the column sequentially with the phosphate buffer, a mild organic solvent (e.g., 10% methanol in water), and hexane to remove interferences.
-
Dry the column thoroughly under a stream of nitrogen.
-
Elute the analyte and internal standard with a mixture of ethyl acetate and ammonium hydroxide (e.g., 98:2 v/v).
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
The dried extract is now ready for derivatization.
-
Derivatization
To enhance the volatility and thermal stability of this compound, a silylation reaction is performed.
Materials:
-
Dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
-
Ethyl acetate
Procedure:
-
Reconstitute the dried extract in a small volume of ethyl acetate.
-
Add the MTBSTFA reagent.
-
Cap the vial tightly and heat at 70°C for 20-30 minutes to ensure complete derivatization.[3]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 270°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation (m/z 50-550) |
Quantitative Data
The following table summarizes the key quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and should be confirmed experimentally. The characteristic m/z ions are based on the predicted mass spectrum of the underivatized compound and will shift for the derivatized form. The limits of detection (LOD) and quantification (LOQ) are typical values reported for benzodiazepines using similar methods.
| Analyte | Estimated Retention Time (min) | Characteristic m/z Ions (Underivatized) | Typical LOD (ng/mL) | Typical LOQ (ng/mL) |
| This compound | 10 - 12 | 270, 242, 241, 214, 165 | 0.5 - 5 | 1 - 10 |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the analytical steps.
Caption: Logical steps of the analytical method.
References
- 1. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dea.gov [dea.gov]
Application Notes: Analysis of Desmethylmedazepam by High-Performance Liquid Chromatography (HPLC)
Introduction
Desmethylmedazepam, also known as nordiazepam, is a long-acting metabolite of several benzodiazepine drugs, including diazepam, chlordiazepoxide, and medazepam. Its extended half-life makes it a key analyte in clinical and forensic toxicology to monitor the use and abuse of its parent compounds. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible analytical technique for the quantitative determination of this compound in biological matrices. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using HPLC-UV.
Principle of the Method
The method is based on the separation of this compound from endogenous components in a biological sample using reversed-phase HPLC. The sample is first subjected to a preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and remove interfering substances. The extracted sample is then injected into an HPLC system. Separation is achieved on a C18 analytical column with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance, typically between 230 and 240 nm. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration in a standard solution.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
pH 9.0 buffer (e.g., carbonate-bicarbonate buffer)
-
Extraction solvent: a mixture of ethyl acetate and n-hexane (e.g., 80:20, v/v)
-
Reconstitution solvent: Mobile phase or a mixture of methanol and water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the plasma sample into a clean glass centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of pH 9.0 buffer and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Vortex for 1 minute to dissolve the residue.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) from Urine
This protocol is suitable for the extraction of this compound from urine samples.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
β-glucuronidase (for hydrolysis of conjugated metabolites, if required)
-
Phosphate buffer (pH 6.8)
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol (for conditioning)
-
Deionized water (for equilibration and washing)
-
Elution solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol)
-
Vortex mixer
-
Centrifuge (optional)
-
Nitrogen evaporator
Procedure:
-
Adjust the pH of a 2 mL urine sample to approximately 6.8 with phosphate buffer.
-
If analyzing for total this compound (including conjugated forms), add β-glucuronidase and incubate according to the enzyme manufacturer's instructions.
-
Add the internal standard to the sample.
-
Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample: Apply the pre-treated urine sample to the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate.
-
Wash the cartridge: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) may be performed to remove further impurities.
-
Dry the cartridge: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes to remove any remaining water.
-
Elute the analyte: Elute the this compound and internal standard with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
The sample is now ready for injection into the HPLC system.
Protocol 3: HPLC Analysis
This protocol outlines the chromatographic conditions for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate (pH 9) (45:55, v/v) | Methanol : Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.3 mL/min[2] |
| Column Temperature | 30°C | 50°C[2] |
| Injection Volume | 20 µL | 20 µL |
| UV Detection | 240 nm[2] | 230 nm[1] |
| Run Time | ~15 minutes | ~10 minutes |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, quality controls, and samples.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of this compound and related benzodiazepines.
Table 1: Chromatographic and Validation Parameters for this compound (Nordiazepam) Analysis
| Parameter | Method A | Method B | Method C |
| Matrix | Plasma | Plasma | Urine |
| Extraction | LLE | SPE | SPE |
| Column | C18 | C18 | C18 |
| Mobile Phase | ACN/Phosphate Buffer | MeOH/Ammonium Acetate | ACN/Formate Buffer |
| Retention Time | Approx. 7-9 min | Approx. 5-7 min | Approx. 6-8 min |
| Linearity Range | 1 - 500 ng/mL[3] | 10 - 1200 ng/mL[4] | 5 - 1000 ng/mL |
| LOD | 1.78 ng/mL[3] | Not Reported | 0.54 ng/mL (in methanol)[3] |
| LOQ | 3.81 ng/mL[3] | 10 ng/mL[4] | Not Reported |
| Precision (%RSD) | < 4%[3] | < 15%[4] | < 5% |
| Accuracy/Recovery | 96.5 - 107.5%[3] | 53 - 69%[4] | > 90% |
Note: The values presented are compiled from various sources and may vary depending on the specific experimental conditions.
Mandatory Visualization
Caption: Workflow for this compound analysis by HPLC.
Caption: Key factors influencing HPLC separation of benzodiazepines.
Caption: Signaling pathway of this compound's action.
References
Application Notes and Protocols for Desmethylmedazepam as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmedazepam, also known as Nordiazepam, is a primary active metabolite of the benzodiazepine drugs diazepam, and medazepam. It is a long-acting benzodiazepine and acts as a partial agonist at the GABA-A receptor, which is responsible for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. As a Certified Reference Material (CRM), this compound is a highly purified and characterized substance essential for the accurate quantification and identification of this analyte in various matrices. This document provides detailed application notes and experimental protocols for the effective use of this compound CRM in a laboratory setting.
Certified Reference Materials are manufactured and tested under stringent quality control systems, conforming to ISO 17034 and ISO/IEC 17025 standards, ensuring traceability and reliability of analytical results.[1][2]
Applications
This compound CRM is primarily used in:
-
Forensic and Clinical Toxicology: For the accurate quantification of this compound in biological samples such as blood, urine, and plasma to determine exposure and in toxicological investigations.[3][4]
-
Pharmaceutical Analysis: In the development and quality control of pharmaceutical formulations containing parent drugs that metabolize to this compound.
-
Urine Drug Testing: As a standard for the confirmation of benzodiazepine use.[3][5]
-
Method Development and Validation: For the validation of analytical methods, such as HPLC and GC-MS, for the analysis of benzodiazepines.
Product Information and Data Presentation
A Certified Reference Material of this compound is typically supplied as a solution in a specified solvent or as a neat powder. The Certificate of Analysis (CoA) provides crucial information regarding the certified property values and their associated uncertainties.
Table 1: Example Certificate of Analysis Data for this compound CRM
| Parameter | Example Value |
| Product Name | This compound (Nordiazepam) CRM |
| Chemical Formula | C₁₅H₁₁ClN₂O |
| Molecular Weight | 270.71 g/mol |
| Purity (as is basis) | 99.8% (Uncertainty: ± 0.5%) |
| Certified Concentration | 1.00 mg/mL in Methanol (Uncertainty: ± 0.01 mg/mL) |
| Storage Conditions | -20°C in a dark place |
| Shelf Life | 24 months from the date of manufacture |
| Traceability | Traceable to USP and EP primary standards[2] |
Table 2: Typical Calibration Standard Concentrations for HPLC-UV Analysis
| Calibration Level | Concentration (ng/mL) |
| Calibrant 1 | 10 |
| Calibrant 2 | 25 |
| Calibrant 3 | 50 |
| Calibrant 4 | 100 |
| Calibrant 5 | 250 |
| Calibrant 6 | 500 |
| Calibrant 7 | 1000 |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by HPLC-UV
This protocol describes a method for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
1. Materials and Reagents:
-
This compound CRM (1 mg/mL in Methanol)
-
This compound-d5 (Nordiazepam-d5) CRM (as internal standard, 100 µg/mL in Methanol)[1][6]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Drug-free human plasma
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Microcentrifuge tubes
-
HPLC system with UV detector
-
Analytical balance
2. Preparation of Solutions:
-
Stock Solution (10 µg/mL): Dilute the this compound CRM (1 mg/mL) 1:100 with methanol.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound-d5 CRM (100 µg/mL) 1:100 with methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate amounts of the stock solution into drug-free human plasma to achieve the desired concentrations (as shown in Table 2).
3. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma sample, standard, or QC, add 50 µL of the IS working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 230 nm
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Confirmatory Analysis of this compound in Urine by GC-MS
This protocol provides a method for the confirmatory analysis of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound CRM (1 mg/mL in Methanol)
-
This compound-d5 (Nordiazepam-d5) CRM (as internal standard, 100 µg/mL in Methanol)[1][6]
-
β-Glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system
2. Sample Preparation:
-
To 2 mL of urine, add 50 µL of the IS working solution (1 µg/mL).
-
Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Cap the tube and heat at 70°C for 30 minutes for derivatization.
3. GC-MS Conditions:
-
GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and its internal standard.
Visualizations
Metabolic Pathway of Medazepam
The following diagram illustrates the metabolic pathway of Medazepam to this compound and its subsequent metabolism to Oxazepam.
Caption: Metabolic conversion of Medazepam.
Experimental Workflow for HPLC-UV Analysis
The diagram below outlines the key steps in the quantitative analysis of this compound in plasma using HPLC-UV.
Caption: Workflow for plasma sample analysis.
Logical Relationship for Calibration Curve Preparation
This diagram illustrates the logical steps for preparing a calibration curve for the quantification of this compound.
Caption: Steps for creating a calibration curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nordazepam CAS 1088-11-5 Traceable to USP 1468400 [sigmaaldrich.com]
- 3. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Nordiazepam-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
Solid-Phase Extraction of Desmethylmedazepam from Urine: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of desmethylmedazepam (also known as nordiazepam), a primary metabolite of diazepam, from human urine samples. The described method utilizes a mixed-mode cation exchange SPE cartridge for the efficient isolation and purification of the analyte prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in toxicological, clinical, and forensic analysis.
Introduction
This compound is a long-acting benzodiazepine metabolite, and its detection in urine is a key indicator of diazepam use. Accurate and reliable quantification requires effective sample preparation to remove endogenous interferences from the complex urine matrix. Solid-phase extraction is a widely adopted technique for this purpose, offering high recovery and clean extracts. This document outlines a robust SPE workflow, including sample pre-treatment, extraction, and elution, and presents relevant quantitative performance data.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the solid-phase extraction and analysis of this compound and other benzodiazepines from urine using methods similar to the one described below.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Reference |
| This compound (Nordiazepam) | 0.5 - 50 | 500 - 10,000 | 56 - 83 | [1][2] |
| Oxazepam | 0.5 - 50 | 500 - 10,000 | 56 - 83 | [1][2] |
| Temazepam | 0.5 - 50 | 500 - 10,000 | >90 | [3] |
| Alprazolam | 0.5 | 500 | >90 | [3] |
| 7-Aminoclonazepam | 0.5 | 500 | >90 | [3] |
Note: LLOQ (Lower Limit of Quantification) and ULOQ (Upper Limit of Quantification) can vary based on the specific analytical instrumentation used. Recovery rates are dependent on the entire analytical method.
Experimental Protocol
This protocol is based on established methods for benzodiazepine extraction from urine.[1][4][5]
1. Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX, Bond Elut Certify)
-
This compound standard
-
Internal Standard (e.g., this compound-d5)
-
β-glucuronidase (from Patella vulgata or recombinant)
-
0.1 M Acetate Buffer (pH 5.0)
-
0.1 M Phosphate Buffer
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Deionized Water
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Evaporation System (e.g., nitrogen evaporator)
2. Sample Pre-treatment (Hydrolysis)
Since benzodiazepines are often excreted as glucuronide conjugates, a hydrolysis step is necessary to cleave the glucuronic acid moiety and quantify the total drug concentration.
-
Pipette 1.0 mL of urine sample into a centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 1.0 mL of 0.1 M acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase (e.g., 5,000 units).[5]
-
Vortex the mixture gently.
-
Incubate the sample at 60°C for 2 hours to facilitate enzymatic hydrolysis.[1]
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates. Use the supernatant for the SPE procedure.
3. Solid-Phase Extraction Procedure
-
Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approximately 1-2 mL/minute) to ensure optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Elute the this compound and other benzodiazepines from the cartridge using 2 mL of an appropriate elution solvent. A common elution solvent is a mixture of a strong organic solvent with a small amount of base to neutralize the charge on the analyte (e.g., 98:2 acetonitrile:ammonium hydroxide).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).[6]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for analysis (e.g., by LC-MS/MS).
-
Experimental Workflow Diagram
Caption: Workflow for this compound SPE from Urine.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating this compound from complex urine matrices. The use of a mixed-mode SPE cartridge ensures high recovery and purity of the final extract, making it suitable for sensitive and accurate downstream analysis by LC-MS/MS. This protocol can be readily implemented in clinical and forensic laboratories for routine monitoring of benzodiazepine exposure. The method is simpler and faster than liquid-liquid extraction and provides cleaner extracts than reversed-phase SPE alone.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. mtc-usa.com [mtc-usa.com]
Application of Desmethylmedazepam in Forensic Toxicology Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmedazepam, also known as nordiazepam, is a pharmacologically active metabolite of several benzodiazepines, including diazepam, chlordiazepoxide, and medazepam. Due to its prolonged half-life, it serves as a crucial biomarker for detecting the use of its parent compounds in forensic toxicology. Its presence in biological samples can indicate benzodiazepine use, which is of significant interest in cases of driving under the influence of drugs (DUID), drug-facilitated crimes, and postmortem toxicology. This document provides detailed application notes and protocols for the screening and confirmation of this compound in forensic toxicology laboratories.
The analytical screening of this compound typically involves initial immunoassays, followed by confirmatory analysis using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required for forensic casework.
Metabolic Pathway of Medazepam to this compound
Medazepam undergoes hepatic metabolism to produce several active metabolites, with this compound being a major one. Understanding this pathway is essential for interpreting toxicological results. Medazepam is a prodrug that is metabolized into active compounds, primarily desmethyldiazepam (nordiazepam)[1]. The metabolic conversion involves N-demethylation.
Caption: Metabolic conversion of Medazepam to this compound.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
This protocol is suitable for the extraction of this compound from urine prior to GC-MS or LC-MS/MS analysis.
Materials:
-
Urine sample
-
Internal Standard (e.g., Oxazepam-d5, Nordiazepam-d5)
-
β-glucuronidase
-
Phosphate buffer (pH 6.8)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate
Procedure:
-
To 2 mL of urine, add the internal standard.
-
Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase.
-
Incubate at 37°C for at least 4 hours (or overnight) to hydrolyze glucuronide conjugates.
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to dry.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a hexane/ethyl acetate mixture (e.g., 95:5).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a dichloromethane/isopropanol/ammonium hydroxide mixture (e.g., 80:20:2).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).
Instrumental Analysis: GC-MS Confirmation
For GC-MS analysis, derivatization is often necessary to improve the chromatographic properties and thermal stability of this compound.
Derivatization:
-
Reconstitute the dried extract from the SPE procedure in 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA)[2].
-
Vortex and heat at 70°C for 30 minutes.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the derivatized this compound and internal standard.
-
Instrumental Analysis: LC-MS/MS Confirmation
LC-MS/MS offers high sensitivity and specificity without the need for derivatization.
LC-MS/MS Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two precursor-to-product ion transitions for this compound and the internal standard.
-
Quantitative Data
The following tables summarize the quantitative data for the analysis of this compound and related benzodiazepines from various studies. These values can serve as a reference for method development and validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Nordiazepam | Urine | 50 - 2000[2] | - | - |
| Flunitrazepam Metabolites | Urine | - | < 1[3] | - |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Compound | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| N-desmethyldiazepam | Rat CSF | 0.1 - 200[4] | - | 0.1[4] |
| Chlordesmethyldiazepam | Human Plasma | 0.5 - 50[5][6] | - | 0.5[5][6] |
| Various Benzodiazepines | Blood | - | - | 0.02 - 1.5[7] |
Experimental Workflow
The following diagram illustrates a typical workflow for the forensic toxicology screening of this compound.
Caption: General workflow for this compound screening.
Stability and Storage
Proper sample storage is crucial to ensure the integrity of the analytical results.
-
Short-term storage: Biological samples should be stored at 2-8°C if analysis is to be performed within a few days.
-
Long-term storage: For longer storage periods, samples should be frozen at -20°C or lower to minimize degradation of benzodiazepines.
Disclaimer: The provided protocols and data are for informational purposes and should be validated in-house by the end-user to ensure they meet the specific requirements of their laboratory and accreditation body.
References
- 1. What is the mechanism of Medazepam? [synapse.patsnap.com]
- 2. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and sensitive liquid chromatography/tandem mass spectrometry method for the determination of diazepam and its major metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
Application Note: Development and Validation of a Stability-Indicating HPLC Assay for Desmethylmedazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Desmethylmedazepam in the presence of its degradation products. The method is designed to be specific, accurate, and precise, making it suitable for stability studies of bulk drug and pharmaceutical formulations. Forced degradation studies were conducted under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions to demonstrate the method's stability-indicating nature. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer, with UV detection at 230 nm. This document provides the complete protocol for method development, forced degradation, and validation as per the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound, a benzodiazepine derivative, is a metabolite of several other benzodiazepines and is also investigated as a pharmaceutical compound in its own right. To ensure the quality, safety, and efficacy of a drug product, it is crucial to assess its stability under various environmental conditions. A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products that may form during storage. This application note presents a systematic approach to developing and validating a stability-indicating HPLC method for this compound.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. (e.g., Agilent 1260 Infinity II or similar)
-
Analytical balance
-
pH meter
-
Water bath
-
Photostability chamber
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (Milli-Q or equivalent)
Experimental Protocols
Proposed HPLC Method
A reversed-phase HPLC method is proposed for the analysis of this compound. The chromatographic conditions are summarized in Table 1.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 Buffer (pH 3.0 adjusted with H3PO4) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
Preparation of Solutions
-
Buffer Preparation (0.02 M KH2PO4): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method and to understand the degradation pathways of the drug.[1][2] The general approach is to expose the drug substance to stress conditions and analyze the resulting samples.
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Keep at 80°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution in the mobile phase.
A summary of the forced degradation conditions and expected outcomes is presented in Table 2.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 4 hours at 80°C | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 80°C | Significant degradation |
| Oxidation | 3% H2O2 | 24 hours at RT | Moderate degradation |
| Thermal | Dry Heat | 48 hours at 105°C | Minor to moderate degradation |
| Photolytic | UV/Visible Light | 7 days | Minor degradation |
Method Validation Protocol
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines.[3] The validation parameters and their acceptance criteria are outlined in Table 3.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, standard, and forced degradation samples. | No interference at the retention time of this compound. Peak purity should pass. |
| Linearity | Analyze five concentrations over the range of 10-150 µg/mL. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision. | 10-150 µg/mL |
| Accuracy | Recovery study at 80%, 100%, and 120% of the test concentration (n=3). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis on different days by different analysts. | RSD ≤ 2.0% |
| Detection Limit (DL) | Based on the standard deviation of the response and the slope of the calibration curve. | To be determined. |
| Quantitation Limit (QL) | Based on the standard deviation of the response and the slope of the calibration curve. | To be determined. |
| Robustness | Varying flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). | RSD ≤ 2.0% for system suitability parameters. |
Visualizations
Caption: Workflow for the Development of a Stability-Indicating Assay.
Caption: Plausible Degradation Pathway of this compound.
Conclusion
The proposed stability-indicating HPLC method for this compound provides a robust framework for the analysis of the drug in the presence of its degradation products. The detailed protocols for method development, forced degradation, and validation serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. The successful implementation of this method will aid in ensuring the quality and stability of this compound drug substance and product.
References
Application Notes and Protocols for Desmethylmedazepam Analysis in Brain Tissue
These application notes provide a detailed protocol for the homogenization of brain tissue and the subsequent extraction of Desmethylmedazepam for quantitative analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
This compound, an active metabolite of the benzodiazepine medazepam, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system. Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a comprehensive protocol for the efficient extraction of this compound from brain tissue, ensuring sample integrity and suitability for downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for optimizing extraction efficiency.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅ClN₂ | - |
| Molecular Weight | 270.76 g/mol | - |
| pKa (predicted) | 9.55 ± 0.40 | [1] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.30 mg/mL | [1] |
Note: this compound is also known as Delorazepam or Nordazepam. Data for related compounds suggests high lipid solubility.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for brain tissue homogenization and this compound extraction.
Reagents and Materials
| Reagent/Material | Grade |
| Phosphate Buffered Saline (PBS), pH 7.4 | Molecular Biology Grade |
| Ethyl Acetate | HPLC Grade |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Formic Acid | LC-MS Grade |
| Ultrapure Water | Type I |
| Internal Standard (e.g., Diazepam-d5) | Analytical Standard |
| Brain Tissue Samples | - |
| Microcentrifuge Tubes (1.5 mL and 2.0 mL) | - |
| Homogenizer (bead beater or ultrasonic) | - |
| Centrifuge (refrigerated) | - |
| Evaporator (e.g., nitrogen evaporator) | - |
| Vortex Mixer | - |
| Pipettes and Pipette Tips | - |
Brain Tissue Homogenization
This protocol is designed for the homogenization of approximately 100 mg of brain tissue. Adjust volumes accordingly for different sample sizes.
| Step | Procedure | Parameters |
| 1 | Weigh frozen brain tissue (approx. 100 mg) and place it in a 2.0 mL microcentrifuge tube. | - |
| 2 | Add 500 µL of ice-cold PBS (pH 7.4). | - |
| 3 | Add an appropriate amount of internal standard. | - |
| 4 | Homogenize the tissue using a bead beater with ceramic beads or an ultrasonic homogenizer until no visible tissue fragments remain. Keep samples on ice to prevent degradation. | Bead Beater: 2 cycles of 30 sec at 5000 rpmUltrasonic Homogenizer: 3 cycles of 20 sec with 10 sec intervals |
| 5 | Centrifuge the homogenate. | 10,000 x g for 10 minutes at 4°C |
| 6 | Collect the supernatant for the extraction procedure. | - |
Liquid-Liquid Extraction (LLE) of this compound
This protocol outlines the extraction of this compound from the brain tissue homogenate supernatant.
| Step | Procedure | Parameters |
| 1 | Transfer the supernatant from the homogenization step to a clean 1.5 mL microcentrifuge tube. | - |
| 2 | Add 1 mL of ethyl acetate to the supernatant. | - |
| 3 | Vortex vigorously. | 2 minutes |
| 4 | Centrifuge to separate the aqueous and organic layers. | 10,000 x g for 5 minutes at 4°C |
| 5 | Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube. | - |
| 6 | Repeat the extraction (steps 2-5) on the remaining aqueous layer and pool the organic extracts. | - |
| 7 | Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. | 40°C |
| 8 | Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). | - |
| 9 | Vortex briefly and transfer to an autosampler vial for analysis. | - |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Signaling Pathway of this compound
Benzodiazepines, including this compound, act as positive allosteric modulators of the GABA-A receptor.[2][3] They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increased frequency of chloride channel opening.[4][5] This results in an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. N-desmethylquazepam | 1645-32-5 [amp.chemicalbook.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. Gidazepam - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Overcoming Desmethylmedazepam solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Desmethylmedazepam in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, like many benzodiazepines, is a lipophilic (fat-soluble) molecule. Its chemical structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules, leading to low solubility in aqueous solutions such as phosphate-buffered saline (PBS).
Q2: What are the common signs of solubility issues during my experiments?
A2: You may observe the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: Poor solubility can lead to variable drug concentrations in your assays, causing inconsistent and unreliable experimental outcomes.
-
Low Bioavailability: In in vivo studies, poor aqueous solubility can result in low absorption and bioavailability of the compound.
Q3: What are the primary strategies to overcome this compound solubility issues?
A3: The three main approaches to enhance the aqueous solubility of poorly soluble drugs like this compound are:
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex.
-
Micellar Solubilization: Using surfactants to form micelles that entrap the drug.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.
Solutions:
-
pH Adjustment: While this compound's solubility is not highly pH-dependent, slight adjustments within the stable range of your experimental system might offer a marginal improvement. It is crucial to first determine the pKa of this compound to inform the pH adjustment strategy.
-
Employing Co-solvents: Introduce a water-miscible organic solvent to increase the polarity of the solvent system.[1][2]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[1][3]
-
Protocol: Start by dissolving this compound in a small amount of the co-solvent (e.g., DMSO) to create a stock solution. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1%).
-
-
Using Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]
Issue 2: Inconsistent Assay Results
Cause: Poor solubility leads to non-uniform drug concentration, causing variability in experimental replicates.
Solutions:
-
Micellar Solubilization: Utilize surfactants to form micelles that encapsulate this compound, leading to a stable and uniform solution.[8][9][10]
-
Recommended Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F-68) are non-ionic surfactants frequently used in pharmaceutical formulations.[11]
-
Protocol: Prepare a solution of the surfactant in the aqueous buffer at a concentration above its critical micelle concentration (CMC). Add the this compound to this solution and mix thoroughly to allow for micellar encapsulation.
-
-
Nanosuspensions: For more advanced applications, consider creating a nanosuspension, which involves reducing the particle size of the drug to the nanometer range and stabilizing it with surfactants.[11][12] This technique significantly increases the surface area for dissolution.
Quantitative Data on Solubility Enhancement of Benzodiazepines
The following tables summarize data from studies on related benzodiazepines, providing an indication of the potential solubility enhancement for this compound.
Table 1: Effect of Cyclodextrins on Diazepam Solubility [6][13]
| Cyclodextrin (CD) | Concentration of CD | Dissolved Diazepam Concentration | Solubility Enhancement Factor |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 40% (w/v) | ~3.5 mg/mL | ~93-fold |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 40% (w/v) | ~3.5 mg/mL | Not explicitly stated, but significant |
| α-cyclodextrin (α-CD) | 14% (w/w) | Data not for 40% | ~5-fold |
| β-cyclodextrin (β-CD) | 1.8% (w/w) | Data not for 40% | ~4.5-fold |
Table 2: Effect of Co-solvents and Surfactants on Lorazepam Solubility [3]
| Solubilizing Agent | Concentration | Solubility Enhancement (fold) |
| Ethanol | Not specified | Highest among co-solvents tested |
| Propylene Glycol | Not specified | Moderate enhancement |
| Polyethylene Glycol 200/400 | Not specified | Moderate enhancement |
| Brij 35 (Non-ionic surfactant) | Not specified | Highest among non-ionic surfactants |
| Sodium Taurocholate (Bile salt) | Not specified | Highest among bile salts tested |
| 2-Hydroxypropyl-β-cyclodextrin | Not specified | Better than natural cyclodextrins |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Preparation of Stock Solution: Weigh the required amount of this compound powder. Dissolve it in a minimal volume of a suitable co-solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Serial Dilution: Perform serial dilutions of the stock solution with the same co-solvent if necessary.
-
Final Dilution in Aqueous Buffer: Add a small aliquot of the stock solution to the pre-warmed aqueous buffer (e.g., PBS at 37°C) with vigorous stirring to achieve the final desired concentration. The final concentration of the co-solvent should be kept to a minimum (ideally below 1%) to avoid artifacts in biological assays.
Protocol 2: Solubilization using Cyclodextrins
-
Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined empirically.
-
Complexation: Add the this compound powder directly to the cyclodextrin solution.
-
Incubation and Dissolution: Stir the mixture at room temperature or slightly elevated temperature for a period of 24-48 hours to allow for the formation of the inclusion complex and complete dissolution. The solution can be filtered through a 0.22 µm filter to remove any undissolved particles.
Protocol 3: Micellar Solubilization using Surfactants
-
Preparation of Surfactant Solution: Prepare a solution of a non-ionic surfactant (e.g., Tween® 80) in the aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Drug Incorporation: Add the this compound to the surfactant solution.
-
Micelle Formation: Gently mix the solution until the drug is fully dissolved. Sonication can be used to expedite the process. The resulting solution should be clear, indicating the formation of drug-loaded micelles.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Logical relationship of the solubility problem and solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6699849B1 - Cyclodextrin complexes of benzodiazepines - Google Patents [patents.google.com]
- 6. Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties [scirp.org]
Technical Support Center: Desmethylmedazepam Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethylmedazepam (also known as Nordiazepam or Chlordesmethyldiazepam). The information provided is based on available scientific literature and general principles of pharmaceutical forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on current literature, this compound is susceptible to degradation primarily through hydrolysis and photolysis.
-
Hydrolytic Degradation: In aqueous solutions, particularly under acidic conditions, this compound undergoes hydrolysis of the diazepine ring.
-
Photolytic Degradation: As a benzodiazepine, this compound is likely susceptible to degradation upon exposure to light, leading to the formation of various photoproducts.
-
Oxidative and Thermal Degradation: While specific studies on the oxidative and thermal degradation of this compound are limited, these pathways are common for pharmaceuticals and should be considered during forced degradation studies.
Q2: What are the major degradation byproducts of this compound?
A2: The primary identified degradation byproducts result from hydrolysis. Under acidic conditions, the main degradation pathway involves the opening of the diazepine ring.
Q3: Are there any stability-indicating analytical methods available for this compound?
A3: Yes, stability-indicating HPLC methods have been developed to separate this compound from its degradation products. These methods are crucial for accurately quantifying the drug in the presence of its impurities.
Q4: Can degradation products of this compound interfere with analytical testing?
A4: Yes, degradation products can interfere with analytical methods. For instance, under certain acidic conditions, this compound can form an intermediate that may revert to the parent drug during sample preparation steps like solid-phase extraction, leading to inaccurate quantification. Therefore, careful control of sample pH and handling is critical.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies under acidic conditions.
-
Possible Cause: A known issue with this compound is its transformation in acidic aqueous solutions into an intermediate, N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. This intermediate can then revert to this compound during certain analytical procedures, such as solid-phase extraction, leading to an overestimation of the parent drug's stability.[1][2]
-
Troubleshooting Steps:
-
Control Sample pH: Maintain a neutral pH for aqueous samples during storage and extraction to minimize the formation of the reversible intermediate.
-
Direct Analysis: If possible, use analytical techniques that do not require extensive sample preparation that could alter the equilibrium between this compound and its degradation products.
-
Monitor for the Intermediate: Develop an analytical method that can simultaneously quantify this compound and its N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide intermediate.
-
Issue 2: Appearance of unknown peaks in the chromatogram after photostability testing.
-
Possible Cause: Exposure to light, especially UV light, can cause photolytic degradation of this compound. The benzodiazepine ring system is known to be susceptible to photochemical reactions, leading to the formation of various byproducts. General studies on benzodiazepines suggest that photoproducts can include benzophenones, acridinones, and quinazolinones.
-
Troubleshooting Steps:
-
Protect from Light: Ensure that all solutions and samples containing this compound are adequately protected from light during preparation, storage, and analysis. Use amber glassware or light-blocking containers.
-
Characterize Unknown Peaks: Use techniques like LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. This will help in understanding the photolytic degradation pathway.
-
Modify Analytical Method: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better separation of the photolytic degradation products from the parent drug and from each other.
-
Issue 3: No significant degradation is observed under oxidative or thermal stress.
-
Possible Cause: this compound may be relatively stable under the initial oxidative or thermal stress conditions applied. Forced degradation studies often require optimization of stress conditions to achieve a target degradation of 5-20%.
-
Troubleshooting Steps:
-
Increase Stress Intensity: For oxidative degradation, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the exposure time. For thermal degradation, increase the temperature.[3]
-
Consider Combined Stress: In some cases, a combination of stressors (e.g., heat and humidity) may be more effective in inducing degradation.
-
Verify Analytical Method: Ensure that the analytical method is capable of detecting small amounts of degradation products. The lack of observed degradation could be due to a non-specific analytical method rather than the inherent stability of the molecule.
-
Data Presentation
Table 1: Summary of Known and Potential Degradation Byproducts of this compound
| Degradation Pathway | Byproduct Name | Chemical Formula | Notes |
| Hydrolysis (Acidic) | 2-amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | A primary, well-documented degradation product resulting from the cleavage of the diazepine ring. |
| Glycine | C₂H₅NO₂ | Formed alongside 2-amino-5-chlorobenzophenone during hydrolytic cleavage. | |
| N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide | C₁₅H₁₃ClN₂O₂ | An intermediate that can form in acidic solutions and may revert to the parent compound under certain analytical conditions.[1] | |
| Photolysis (Potential) | Benzophenone derivatives | Varies | Expected based on the photodegradation of other benzodiazepines. |
| Acridinone derivatives | Varies | Potential photoproducts arising from rearrangement and cyclization reactions of the benzodiazepine structure. | |
| Quinazolinone derivatives | Varies | Another class of potential photoproducts from the rearrangement of the diazepine ring. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Hydrolytic Degradation Products
This protocol is based on the principles of stability-indicating methods for benzodiazepines.
1. Objective: To quantify this compound in the presence of its primary hydrolytic degradation product, 2-amino-5-chlorobenzophenone.
2. Materials:
-
This compound reference standard
-
2-amino-5-chlorobenzophenone reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (pH adjusted as required for separation)
-
Purified water
-
Forced degradation samples (acid-hydrolyzed this compound solution)
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4. Chromatographic Conditions (Example):
-
Mobile Phase: A suitable mixture of phosphate buffer and acetonitrile or methanol. The exact ratio should be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV spectral analysis of this compound and its degradation products (e.g., 230 nm).
-
Injection Volume: 20 µL
5. Procedure:
- Standard Preparation: Prepare stock solutions of this compound and 2-amino-5-chlorobenzophenone in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solutions with the mobile phase.
- Sample Preparation: Dilute the forced degradation samples with the mobile phase to a suitable concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- System Suitability: Verify the system suitability by injecting a standard solution and checking parameters like theoretical plates, tailing factor, and resolution between this compound and 2-amino-5-chlorobenzophenone.
- Quantification: Calculate the concentration of this compound and its degradation product in the samples by comparing the peak areas with those of the corresponding reference standards.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hydrolytic degradation of this compound.
Caption: Troubleshooting inconsistent analytical results.
References
- 1. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Technical Support Center: Desmethylmedazepam Analysis by Mass Spectrometry
Welcome to the technical support center for the optimization of mass spectrometry parameters for Desmethylmedazepam analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: The most commonly used precursor ion for this compound (also known as chlordesmethyldiazepam or delorazepam) in positive electrospray ionization (ESI+) mode is the protonated molecule [M+H]⁺ at m/z 287.1. From this precursor, several product ions can be monitored. A common quantification transition is m/z 287.1 → 223.1, while a suitable qualifying transition is m/z 287.1 → 259.1. It is always recommended to optimize these transitions on your specific instrument.
Q2: I am observing a weak or no signal for this compound. What are the possible causes and solutions?
A2: A weak or absent signal can stem from several factors:
-
Suboptimal Ionization Parameters: The cone/capillary voltage and desolvation gas temperature and flow are critical for efficient ionization. Ensure these are optimized for this compound.
-
Incorrect MRM Transitions: Verify that the correct precursor and product ions are being monitored.
-
Collision Energy Not Optimized: The collision energy directly impacts the fragmentation efficiency. A non-optimized value can lead to poor signal intensity.
-
Sample Degradation: this compound, like other benzodiazepines, can be susceptible to degradation. Ensure proper sample storage and handling.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. An effective sample preparation method and chromatographic separation are crucial to mitigate this.
Q3: My chromatographic peak shape for this compound is poor (e.g., tailing, fronting). How can I improve it?
A3: Poor peak shape is often related to chromatography or sample preparation issues:
-
Column Choice: A C18 column is commonly used for benzodiazepine analysis. Ensure your column is in good condition.
-
Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase can significantly impact peak shape. For benzodiazepines, a mobile phase containing a small amount of an additive like formic acid or ammonium formate is often beneficial.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Sample Preparation: Inadequate sample cleanup can introduce interfering substances that affect peak shape.[1] Consider using solid-phase extraction (SPE) for cleaner samples.
Q4: I am seeing unexpected peaks or interferences in my chromatogram. What should I do?
A4: Unexpected peaks can be due to various sources:
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Contamination: Contamination can come from solvents, glassware, or the autosampler. Running a blank injection can help identify the source.
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Matrix Interferences: Biological samples are complex matrices. Optimizing the sample preparation method, such as using a more selective SPE sorbent, can help reduce interferences.
-
Metabolites or Isomers: Ensure that the interfering peak is not a metabolite or a structurally similar compound. Good chromatographic separation is key to resolving such interferences.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Table 1: Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Action |
| Low Signal Intensity | Suboptimal cone/capillary voltage | Perform a cone/capillary voltage optimization experiment. |
| Inefficient fragmentation | Optimize the collision energy for each MRM transition. | |
| Ion suppression from matrix | Improve sample cleanup (e.g., use SPE). Optimize chromatography to separate this compound from co-eluting matrix components. | |
| Poor Reproducibility | Inconsistent sample preparation | Ensure consistent and precise execution of the sample preparation protocol. |
| Fluctuations in instrument performance | Check for stable spray in the ion source. Perform instrument calibration and tuning. | |
| Sample instability | Analyze samples as fresh as possible or investigate storage conditions. | |
| Peak Tailing | Secondary interactions on the column | Add a small amount of a competing base to the mobile phase. Check the pH of the mobile phase. |
| Column degradation | Replace the analytical column. | |
| Carryover | Adsorption of analyte in the system | Optimize the autosampler wash procedure with a strong organic solvent. |
Experimental Protocols & Parameter Optimization
Protocol 1: Optimization of Cone/Capillary Voltage
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Set up the mass spectrometer to monitor the precursor ion of this compound (m/z 287.1).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Manually or automatically ramp the cone/capillary voltage across a relevant range (e.g., 10-60 V) while monitoring the intensity of the precursor ion.
-
Plot the ion intensity as a function of the cone/capillary voltage to determine the optimal value that yields the highest signal intensity without causing in-source fragmentation.
Protocol 2: Optimization of Collision Energy
-
Using the optimized cone/capillary voltage from Protocol 1, infuse the this compound standard solution into the mass spectrometer.
-
Set the first quadrupole (Q1) to select the precursor ion (m/z 287.1) and the third quadrupole (Q3) to scan for product ions.
-
Ramp the collision energy in the collision cell (Q2) over a range (e.g., 10-50 eV) while monitoring the intensity of the desired product ions (e.g., m/z 223.1 and 259.1).
-
Plot the intensity of each product ion as a function of collision energy.
-
The optimal collision energy for each transition is the value that produces the maximum intensity for the corresponding product ion.
Table 2: Example Mass Spectrometry Parameters for this compound
| Parameter | Typical Value |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 287.1 |
| Product Ion 1 (Quantifier, m/z) | 223.1 |
| Product Ion 2 (Qualifier, m/z) | 259.1 |
| Cone/Capillary Voltage (V) | 20 - 40 (Instrument dependent) |
| Collision Energy (eV) for m/z 223.1 | 25 - 35 (Instrument dependent) |
| Collision Energy (eV) for m/z 259.1 | 15 - 25 (Instrument dependent) |
| Desolvation Gas Temperature (°C) | 350 - 500 |
| Desolvation Gas Flow (L/hr) | 800 - 1000 |
Note: The values in Table 2 are typical starting points and should be optimized for your specific instrument and experimental conditions.
Visual Guides
Diagram 1: General Workflow for MS Parameter Optimization
References
Technical Support Center: Preventing Desmethylmedazepam Adsorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the adsorption of Desmethylmedazepam to laboratory ware during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration lower than expected after sample preparation?
A1: Loss of this compound during sample handling is often due to non-specific adsorption to the surfaces of laboratory ware. This phenomenon is particularly prevalent with compounds like benzodiazepines, which can be hydrophobic. The interaction between the compound and the labware surface can lead to significant and variable loss of the analyte, impacting the accuracy and reproducibility of your results. Adsorption is primarily driven by hydrophobic and/or ionic interactions.[1][2]
Q2: What types of labware are most prone to this compound adsorption?
A2: Standard glass and polystyrene labware are highly susceptible to the adsorption of hydrophobic compounds. While borosilicate glass is often a first choice in laboratories, flint glass can show an even higher binding affinity for certain molecules.[3] Untreated glass surfaces have free silanol groups that can interact with analytes.[4] Polystyrene, being a hydrophobic polymer, can also readily adsorb compounds with similar properties.
Q3: What are the best labware materials to minimize this compound adsorption?
A3: For hydrophobic compounds like this compound, polypropylene and silanized (deactivated) glass are generally recommended.[4] Polypropylene surfaces tend to be less adsorptive than polystyrene for many compounds.[3] Silanized glassware has its surface silanol groups capped, which reduces polar interactions.[4] Commercially available low-adsorption microplates and tubes can also significantly reduce non-specific binding.[1][2]
Q4: How does the choice of solvent affect this compound adsorption?
A4: The solvent system plays a critical role in preventing adsorption. Using organic solvents or adding them to your aqueous sample solutions can significantly reduce the non-specific binding of hydrophobic drugs.[1][2] Acetonitrile has been shown to be more effective than methanol at inhibiting the adsorption of hydrophobic compounds to polypropylene surfaces.[1][2] The organic solvent competes with the analyte for binding sites on the labware surface.
Q5: Can pH adjustment of my solutions help in preventing adsorption?
A5: Yes, adjusting the pH of your sample solution can be an effective strategy. The surface charge of both the this compound molecule and the labware can be altered by pH. For glass surfaces, at a pH below the pKa of the surface silanol groups, the surface is less negatively charged, potentially reducing electrostatic interactions with positively charged analytes. Conversely, at a pH above the pKa of an amine group on the analyte, the analyte will be less positively charged. The optimal pH will depend on the pKa of this compound and the surface properties of the labware.
Troubleshooting Guides
Issue: Inconsistent or low recovery of this compound in analytical assays.
Possible Cause 1: Adsorption to Glassware (Vials, Pipettes, Inserts)
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Troubleshooting Steps:
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Switch to Silanized Glassware: Replace all standard glass items with their silanized (deactivated) counterparts. This is particularly crucial for sample vials and inserts used in autosamplers.[4]
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Use Polypropylene: Where possible, substitute glass with polypropylene labware, which generally exhibits lower binding for hydrophobic molecules.[3]
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Pre-rinse Glassware: Pre-rinsing glassware with the sample solvent or a solution containing a high concentration of a competing compound can help to saturate the active binding sites.
-
Possible Cause 2: Adsorption to Plasticware (Microplates, Pipette Tips, Tubes)
-
Troubleshooting Steps:
-
Choose Polypropylene over Polystyrene: If using plasticware, opt for polypropylene, which is generally less adsorptive for many organic molecules compared to polystyrene.[3]
-
Utilize Low-Binding Consumables: Employ commercially available low-binding microcentrifuge tubes and microplates. These are often treated to have a more hydrophilic and neutral surface.[1][2]
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Solvent Composition: Increase the percentage of organic solvent (e.g., acetonitrile) in your sample diluent. This will help to keep this compound in solution and reduce its affinity for the plastic surface.[1][2]
-
Possible Cause 3: Inappropriate Solvent or pH Conditions
-
Troubleshooting Steps:
-
Optimize Solvent Strength: Prepare samples in a diluent with a higher organic content. For reversed-phase chromatography, the sample diluent should ideally match the initial mobile phase conditions.
-
Adjust Solution pH: Evaluate the effect of pH on this compound recovery. Adjust the pH of the sample solution to a point where the analyte is in its least adsorptive state (often neutral).
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Incorporate Additives: Consider the addition of a small percentage of a non-ionic surfactant (e.g., Polysorbate 20) to your buffers or diluents to block non-specific binding sites on the labware.[5]
-
Data Summary
Table 1: Influence of Labware Material on Analyte Recovery
| Labware Material | Typical Analyte Recovery | Primary Adsorption Mechanism | Recommended For |
| Polystyrene | Low | Hydrophobic Interaction | Not Recommended |
| Standard Glass (Flint/Borosilicate) | Low to Medium | Ionic and Hydrophobic Interactions | Use with caution; pre-treatment recommended |
| Polypropylene | Medium to High | Hydrophobic Interaction | Hydrophobic compounds |
| Silanized (Deactivated) Glass | High | Reduced Polar Interactions | Polar and charged compounds[4] |
| Low-Binding Polymer | High | Minimized Hydrophobic & Ionic Interactions | Broad range of compounds[1][2] |
Table 2: Effect of Solvent on Non-Specific Adsorption (NSA) to Polypropylene
| Solvent Composition (Aqueous with Organic Modifier) | Relative NSA Reduction | Notes |
| Water (No Organic) | Baseline (High Adsorption) | Not recommended for hydrophobic compounds. |
| Methanol | Moderate | Reduces hydrophobic interactions. |
| Acetonitrile | High | More effective than methanol for reducing NSA of hydrophobic drugs.[1][2] |
Experimental Protocols
Protocol 1: Evaluation of Labware for this compound Adsorption
-
Objective: To determine the optimal labware material for minimizing this compound loss.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
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Working solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Labware to be tested:
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Polystyrene microcentrifuge tubes.
-
Polypropylene microcentrifuge tubes.
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Low-binding microcentrifuge tubes.
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Standard borosilicate glass vials.
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Silanized glass vials.
-
-
LC-MS/MS system for quantification.
-
-
Methodology:
-
Aliquot 1 mL of the this compound working solution into triplicate tubes/vials of each material type.
-
Prepare a "time zero" (T=0) sample by immediately transferring an aliquot from a polypropylene tube into an autosampler vial containing the initial mobile phase for immediate analysis. This represents the 100% recovery mark.
-
Incubate the remaining tubes/vials at room temperature for a defined period (e.g., 4 hours).
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After incubation, transfer the solutions from each tube/vial into autosampler vials for LC-MS/MS analysis.
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Calculate the percentage recovery for each labware type relative to the T=0 sample.
-
Protocol 2: Effect of Solvent Composition on Reducing Adsorption
-
Objective: To assess the effectiveness of different organic solvents in preventing this compound adsorption to polypropylene tubes.
-
Materials:
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This compound stock solution.
-
Aqueous buffer (e.g., 10 mM ammonium acetate).
-
Methanol and Acetonitrile.
-
Polypropylene microcentrifuge tubes.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare a series of this compound working solutions (e.g., 100 ng/mL) with varying percentages of organic solvent (0%, 10%, 25%, 50%, 75% methanol and acetonitrile in aqueous buffer).
-
Follow the incubation and analysis steps as described in Protocol 1, using only polypropylene tubes.
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Plot the percentage recovery of this compound against the percentage of organic solvent for both methanol and acetonitrile.
-
Visualizations
References
- 1. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Desmethylmedazepam Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Desmethylmedazepam for improved recovery rates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. | Increase the polarity of the elution solvent.Consider a different elution solvent or a mixture of solvents.Ensure the elution volume is sufficient to completely wet the sorbent bed. |
| Improper pH: The pH of the sample or wash solutions may not be optimal for retaining the analyte on the sorbent. | Adjust the pH of the sample to ensure this compound is in a neutral, retainable form.Ensure the pH of wash solutions does not cause premature elution of the analyte. | |
| Channeling: The sample or solvents may be passing through the SPE cartridge too quickly and not interacting sufficiently with the sorbent. | Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading.Apply the sample and solvents at a slow, consistent flow rate. | |
| High Variability in Results | Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent extraction performance. | Standardize the sample pre-treatment protocol, including pH adjustment, centrifugation, and dilution steps.Ensure thorough mixing of the sample before extraction. |
| Matrix Effects: Co-extracted endogenous compounds from the sample matrix (e.g., plasma, urine) can interfere with the analysis. | Incorporate a more rigorous wash step with a solvent that can remove interferences without eluting the analyte.Consider using a different type of SPE sorbent that has a higher selectivity for this compound. | |
| SPE Cartridge Clogging | Particulate Matter in Sample: The sample may contain suspended solids that are blocking the SPE frit. | Centrifuge the sample at a higher speed or for a longer duration before loading.Consider filtering the sample through a pre-filter before loading onto the SPE cartridge. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound during extraction?
A1: Several factors can significantly influence the extraction efficiency of this compound. These include the choice of extraction solvent, the pH of the sample, the type of solid-phase extraction (SPE) sorbent used, the volume of the sample and elution solvent, and the flow rate during sample loading and elution.[1][2][3]
Q2: How do I choose the appropriate solvent for liquid-liquid extraction (LLE) of this compound?
A2: The choice of solvent for LLE depends on the polarity of this compound and its solubility in immiscible solvents. A solvent that provides a high partition coefficient for the analyte is ideal. The solvent should also be readily available in high purity and have a boiling point that allows for easy evaporation and concentration of the extract.
Q3: What type of SPE cartridge is best suited for this compound extraction?
A3: For benzodiazepines like this compound, reversed-phase SPE cartridges (e.g., C8 or C18) are commonly used. These sorbents retain the analyte based on hydrophobic interactions. The choice of a specific sorbent may depend on the sample matrix and the presence of potential interferences.
Q4: Can I reuse an SPE cartridge for multiple extractions?
A4: It is generally not recommended to reuse SPE cartridges for quantitative analysis, as this can lead to cross-contamination and inconsistent recoveries. For method development or qualitative screening, reuse may be possible with a validated and rigorous washing procedure.
Q5: My sample is from a biological matrix (e.g., blood, urine). Does this require special consideration?
A5: Yes, biological matrices are complex and often require a pre-treatment step before extraction.[4] This may include protein precipitation, centrifugation, or dilution to minimize matrix effects and prevent clogging of the SPE cartridge. For urine samples, a hydrolysis step may be necessary to free conjugated benzodiazepines.[4]
Quantitative Data
The following table summarizes illustrative recovery data for benzodiazepines using different extraction parameters. Note that specific recovery rates for this compound may vary and should be empirically determined.
| Extraction Method | Analyte | Matrix | Extraction Solvent/Sorbent | pH | Recovery (%) |
| LLE | Diazepam | Urine | Iso-propanol & Choline chloride:benzyl ethylenediamine | 10 | 86 ± 4 |
| LLE | Chlordiazepoxide | Urine | Iso-propanol & Choline chloride:benzyl ethylenediamine | 10 | 62 ± 8 |
| AALLME | Chlordiazepoxide | Aqueous | Not Specified | Not Specified | 81.2 |
| AALLME | Alprazolam | Aqueous | Not Specified | Not Specified | 92.1 |
| AALLME | Lorazepam | Aqueous | Not Specified | Not Specified | 90.1 |
Data is illustrative and based on reported recoveries for related benzodiazepines.[5][6]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Benzodiazepines from Biological Specimens[4]
This protocol is adapted from the forensic toxicology laboratory of the Office of Chief Medical Examiner, City of New York.
1. Specimen Preparation:
-
For blood, bile, vitreous humor, and tissue homogenates (1:3 for brain, 1:5 for liver): Use 1.0 mL of the specimen.
-
For urine (qualitative identification): Use 1.0 mL.
-
For gastric contents: Use 1.0 mL of a 1:10 dilution.
2. Extraction Procedure for Blood and Tissues:
-
Pipette 1 mL of the sample into a 16 x 125 mm disposable culture tube.
-
Add 50 µL of the internal standard pool.
-
Add 3 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for approximately 15 seconds and then sonicate for 15 minutes.
-
Centrifuge the samples at approximately 3000 rpm for about 10 minutes.
-
Decant the supernatant into the SPE column (e.g., Polychrom Clin II) and apply nitrogen at a pressure of 2-4 psi.
3. Column Wash:
-
Add 2 mL of pH 9.0 buffer.
-
Add 2 mL of distilled or de-ionized water.
-
Dry the columns for 15 minutes at approximately 40 psi.
4. Elution:
-
Elute the analytes from the column with the appropriate solvent (the specific solvent was not detailed in the source document but is typically a mixture of a non-polar solvent and a more polar modifier, such as ethyl acetate with a small percentage of ammonium hydroxide).
5. Post-Elution:
-
The eluate is typically evaporated to dryness and then reconstituted in a suitable solvent for analysis by GC/MS or LC/MS. Derivatization may be necessary for GC/MS analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogrev.com [phcogrev.com]
- 3. Recent Advances in Understanding the Keys Factors Influencing Pressurized Liquid Extraction of Secondary Metabolites: A Comprehensive Review [mdpi.com]
- 4. nyc.gov [nyc.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Addressing matrix effects in Desmethylmedazepam bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Desmethylmedazepam.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column degradation or contamination | - Use a guard column. - Flush the column with a strong solvent. - Replace the analytical column. |
| Inappropriate mobile phase pH | - Adjust the mobile phase pH to ensure this compound is in a consistent ionization state. | |
| Sample solvent mismatch with mobile phase | - Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. | |
| Inconsistent Retention Times | Fluctuations in column temperature | - Use a column oven to maintain a stable temperature. |
| Air bubbles in the pump or solvent lines | - Degas the mobile phase. - Prime the pump. | |
| Changes in mobile phase composition | - Prepare fresh mobile phase daily. - Ensure accurate mixing of mobile phase components. | |
| Signal Suppression or Enhancement (Matrix Effect) | Co-elution of endogenous matrix components (e.g., phospholipids) | - Optimize chromatographic separation to resolve this compound from interfering peaks. - Implement a more rigorous sample preparation method (e.g., SPE instead of protein precipitation). |
| High concentration of salts or other non-volatile components in the sample | - Use a desalting step during sample preparation. - Dilute the sample, if sensitivity allows. | |
| Inappropriate ionization source or settings | - Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1] - Optimize ion source parameters (e.g., gas flow, temperature). | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix | - Optimize the pH of the extraction solvent. - Evaluate different extraction techniques (LLE, SPE, PP). - Ensure complete evaporation of the extraction solvent and proper reconstitution. |
| Analyte instability | - Investigate the stability of this compound under the storage and experimental conditions. | |
| High Background or "Noisy" Baseline | Contaminated solvents, reagents, or glassware | - Use high-purity solvents and reagents. - Ensure all glassware is thoroughly cleaned. |
| Carryover from previous injections | - Implement a robust needle and injection port washing procedure. - Inject blank samples between analytical runs. | |
| Inconsistent Internal Standard (IS) Response | IS is not behaving similarly to the analyte | - Use a stable isotope-labeled (SIL) internal standard for this compound if available, as it co-elutes and experiences similar matrix effects.[2] |
| Degradation of the IS | - Check the stability and purity of the internal standard stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the biological sample (e.g., plasma, urine).[1][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification.[1][4]
Q2: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A2: A common qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] For quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. An IS-normalized MF should be close to 1.0.[1]
Q3: What are the most common sample preparation techniques for benzodiazepines like this compound, and what are their pros and cons?
A3: The three most common techniques are:
-
Protein Precipitation (PPT): This is a fast and simple method, often using acetonitrile or methanol. However, it may not remove all interfering matrix components, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It is effective for non-polar analytes but requires optimization of solvents and pH.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by selectively binding and eluting the analyte from a solid sorbent. While highly effective at minimizing matrix effects, it is the most complex and time-consuming of the three methods.
Q4: What type of internal standard is best for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and are affected by matrix effects in the same way, thus providing the most accurate correction.[2] If a SIL IS is not available, a structural analog can be used, but it must be demonstrated that it is not susceptible to differential matrix effects.
Q5: How do I select and optimize MRM transitions for this compound?
A5: The process for selecting and optimizing Multiple Reaction Monitoring (MRM) transitions generally involves:
-
Infusion of a standard solution: Infuse a pure standard of this compound into the mass spectrometer to determine the precursor ion (typically [M+H]+).
-
Product ion scan: Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.
-
Selection of transitions: Choose at least two transitions – one for quantification (quantifier) and one for confirmation (qualifier).[5]
-
Optimization of collision energy (CE) and other parameters: For each transition, optimize the collision energy to maximize the signal of the product ion. Other parameters like declustering potential and cell exit potential should also be optimized.[5][6]
Below is a table with example MRM transitions for related benzodiazepines to illustrate the concept. Note: These should be determined empirically for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Example Collision Energy (eV) |
| Diazepam | 285.1 | 154.1 | 193.1 | 25-35 |
| Oxazepam | 287.1 | 241.1 | 269.1 | 20-30 |
| Temazepam | 301.1 | 255.1 | 283.1 | 20-30 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine
This protocol is a representative method for the extraction of benzodiazepines from a urine matrix.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an appropriate internal standard solution. Add 50 µL of β-glucuronidase and 50 µL of 2 M acetate buffer (pH 4.5). Vortex and incubate at 56°C for 1.5 hours for enzymatic hydrolysis.[1]
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of deionized water.
-
Wash 2: 1 mL of 0.1% formic acid in water.
-
Wash 3: 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
This is an example of typical LC-MS/MS conditions. These must be optimized for your specific instrument and application.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5-95% B
-
4.0-5.0 min: 95% B
-
5.1-6.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound and its internal standard.
Visualizations
Caption: General experimental workflow for this compound bioanalysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions to ensure Desmethylmedazepam stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and troubleshooting stability issues for Desmethylmedazepam (Nordiazepam).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound, particularly in solid form, should be stored in a cool, dry, and dark place.[1][2] Solid dosage forms of pharmaceuticals are generally more stable than solutions.[2] When stored in blood samples, this compound has shown high stability with minimal degradation (0-10%) over 6 months at temperatures ranging from room temperature to -80°C.[1] For solutions, storage at neutral pH is crucial, as the compound is unstable in acidic conditions.[3]
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is unstable in acidic aqueous solutions. At pH 3, approximately 20% of the compound can transform within 12 days at 4°C. This transformation is more pronounced at room temperature. Conversely, this compound is stable in aqueous solutions at a neutral pH of 7 for at least 12 days.[3] Therefore, it is critical to maintain a neutral pH for aqueous samples and during analysis to prevent degradation.
Q3: What are the known degradation products of this compound?
A3: Under acidic hydrolysis, this compound degrades into 2-amino-5-chlorobenzophenone and glycine. A spectrophotometric method has been developed for the simultaneous determination of this compound and these degradation products.
Q4: Is this compound sensitive to light?
A4: While specific quantitative data on the photodegradation of this compound is limited, benzodiazepines as a class can be susceptible to light. It is recommended to protect this compound from light exposure, especially during long-term storage and when in solution. Photostability testing according to ICH Q1B guidelines is advised to determine the specific photosensitivity.
Q5: What is the thermal stability of solid this compound?
A5: Thermal analysis studies on solid Nordazepam show it has a high melting point. However, like many pharmaceuticals, exposure to high temperatures can lead to degradation.[4][5] Forced degradation studies involving exposure to elevated temperatures are necessary to fully characterize its thermal stability profile in the solid state.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Inconsistent analytical results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Acidic pH of the solution | 1. Measure the pH of the sample solution. 2. If acidic, neutralize the solution with a suitable buffer. 3. For future experiments, prepare all solutions containing this compound at a neutral pH.[3] |
| Exposure to light | 1. Store stock solutions and samples in amber vials or protect them from light with aluminum foil. 2. Minimize light exposure during sample preparation and analysis. |
| Elevated temperature | 1. Store solutions at recommended temperatures (refrigerated or frozen). 2. Avoid leaving solutions at room temperature for extended periods.[1] |
Issue 2: Inconsistent Results in Long-Term Stability Studies
Symptoms:
-
High variability in assay results between different time points.
-
Significant degradation observed earlier than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Improper storage conditions | 1. Verify that storage chambers (incubators, freezers) are maintaining the correct temperature and humidity. 2. Ensure that samples are stored in well-sealed containers to prevent moisture uptake. |
| Sample handling errors | 1. Standardize sample handling procedures to minimize exposure to adverse conditions (light, temperature fluctuations) during removal from storage and analysis. 2. Perform analysis promptly after removing samples from storage. |
| Analytical method not stability-indicating | 1. Validate the analytical method to ensure it can separate this compound from its degradation products. 2. Perform forced degradation studies to confirm that the method is stability-indicating. |
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under different conditions.
Table 1: Long-Term Stability of this compound in Spiked Blood [1]
| Storage Temperature | Duration | Degradation (%) |
| Room Temperature | 6 months | 0 - 10 |
| 4°C | 6 months | 0 - 10 |
| -20°C | 6 months | 0 - 10 |
| -80°C | 6 months | 0 - 10 |
Table 2: Stability of this compound in Aqueous Solution [3]
| pH | Storage Temperature | Duration | Transformation (%) |
| 3 | 4°C | 12 days | 20 |
| 3 | Room Temperature | 12 days | >20 (not specified) |
| 7 | Not specified | 12 days | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study (General Guideline)
This protocol is based on ICH Q1A(R2) guidelines and should be adapted for this compound.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Store at room temperature, protected from light, for a specified period.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 70°C, 80°C).
-
Expose for a defined period.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
A control sample should be protected from light with aluminum foil.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol that should be validated for the specific analysis of this compound and its degradation products.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Known and potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Desmethylmedazepam in Blood
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Desmethylmedazepam (also known as Nordiazepam), a major metabolite of several benzodiazepines, in human blood. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, clinical and forensic toxicology, and therapeutic drug monitoring. This document presents a detailed overview of the performance characteristics of commonly employed techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for different analytical methods used to quantify this compound and other benzodiazepines in blood. These parameters are crucial for assessing the suitability of a method for a specific application.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method A: LC-MS/MS with Liquid-Liquid Extraction (LLE) | Method B: LC-MS/MS with Protein Precipitation | Method C: LC-MS/MS (General Benzodiazepine Screen) |
| Linearity Range | 0.5 - 50 ng/mL | Not Specified | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999[1] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1] | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | < 10.9% | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | 7.4% - 10.9%[1] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 91.3% - 108.7%[1] | Not Specified | ≥79% |
Table 2: Comparison of GC-MS Method Validation Parameters
| Parameter | Method D: GC-MS with LLE and Derivatization |
| Linearity Range | Dynamic range for each benzodiazepine |
| Correlation Coefficient (r²) | > 0.9981[2] |
| Limit of Detection (LOD) | Statistically calculated from calibration curves |
| Limit of Quantification (LOQ) | Statistically calculated from calibration curves |
| Precision (%RSD) | < 11.1%[2] |
| Accuracy (% Bias) | < 8.5%[2] |
| Recovery | > 74%[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a step-by-step guide for the extraction and analysis of this compound from blood samples.
Method A: LC-MS/MS with Liquid-Liquid Extraction (LLE)
This method is suitable for the sensitive and specific quantification of this compound in plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of blood in a glass screw-top tube, add 50 µL of the internal standard working solution.
-
Add 250 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Add 3 mL of butyl chloride.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1100 Series or equivalent.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and 20 mM ammonium formate (pH 3).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometry Conditions:
-
MS System: Agilent LC/MSD Trap or equivalent.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Method B: LC-MS/MS with Protein Precipitation
This protocol offers a simpler and faster sample preparation approach.
1. Sample Preparation (Protein Precipitation):
-
To 0.5 mL of blank blood, add the standards and controls.
-
Vortex all test tubes for 10 seconds.
-
Add 3.5 mL of acetone to each tube and vortex for 20 seconds.
-
Centrifuge at 2000 x g for 10 minutes.
-
Decant the top acetone layer into clean and labeled test tubes.
-
Evaporate to dryness under a nitrogen evaporator at 55°C.
-
Reconstitute the dried specimens with 200 µL of methanol.
-
Vortex for 10 seconds.
-
Transfer approximately 150 µL of each extract to autosampler vials.
2. Chromatographic and Mass Spectrometry Conditions:
-
The chromatographic and mass spectrometry conditions would be similar to Method A, with potential adjustments to the mobile phase composition and gradient to optimize separation after protein precipitation.
Method D: GC-MS with Liquid-Liquid Extraction (LLE) and Derivatization
Gas chromatography requires derivatization for many benzodiazepines to improve their thermal stability and chromatographic behavior.
1. Sample Preparation (LLE and Derivatization):
-
Perform a liquid-liquid extraction with chloroform at pH 9.
-
The extraction is followed by a two-stage derivatization process:
-
Propylation using tetramethylammonium hydroxide and propyliodide.
-
Propionylation using a mixture of triethylamine:propionic anhydride.
-
2. Chromatographic Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Capillary column (e.g., Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 325°C and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
MS System: Agilent 5977A MS detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full-scan mode (e.g., m/z 40-570).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: LC-MS/MS with LLE Workflow.
References
Comparative Potency Analysis: Desmethylmedazepam vs. Its Parent Compound, Medazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological potency of Desmethylmedazepam and its parent compound, Medazepam. The data presented herein is intended to inform research and development in the field of benzodiazepine pharmacology.
Executive Summary
Medazepam is a benzodiazepine that functions as a prodrug, meaning it undergoes metabolic conversion to pharmacologically active compounds. Experimental evidence indicates that Medazepam itself possesses a low affinity for the GABA-A receptor, the primary target for benzodiazepines. Its therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties, are predominantly attributed to its active metabolites. The primary and most well-studied of these is N-desmethyldiazepam (Nordazepam), which exhibits significantly higher affinity and potency at the GABA-A receptor. This compound is an intermediate metabolite in the pathway leading to N-desmethyldiazepam. While specific quantitative potency data for this compound is scarce in publicly available literature, the established prodrug nature of Medazepam strongly suggests that this compound is pharmacologically more potent than its parent compound.
Data Presentation: Potency at the GABA-A Receptor
The following table summarizes the available quantitative data for the binding affinity (Ki) of Medazepam and its major active metabolite, N-desmethyldiazepam, for the benzodiazepine binding site on the GABA-A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Binding Affinity (Ki) [nM] | Potency Relative to Medazepam |
| Medazepam | ~1000 - 7000 | Low |
| N-desmethyldiazepam (Nordazepam) | ~5 - 20 | High |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Medazepam
The following diagram illustrates the metabolic conversion of Medazepam to its active metabolites, including this compound and the major active metabolite, N-desmethyldiazepam.
Caption: Metabolic conversion of Medazepam to its active metabolites.
Experimental Workflow for Potency Determination
This diagram outlines a general experimental workflow for comparing the potency of benzodiazepine compounds like Medazepam and its metabolites.
Caption: Generalized workflow for comparing benzodiazepine potency.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Medazepam, this compound) for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Rat or mouse whole brain membranes (or specific brain regions like the cortex).
-
Radioligand, typically [3H]-Flunitrazepam.
-
Test compounds (Medazepam, this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled benzodiazepine like Diazepam).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous GABA.
-
Assay Incubation: In test tubes, combine the brain membrane preparation, a fixed concentration of the radioligand ([3H]-Flunitrazepam), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of a non-labeled benzodiazepine is added.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay for Functional Potency (EC50)
Objective: To determine the functional potency (EC50) of a test compound in modulating GABA-A receptor function.
Materials:
-
Xenopus oocytes or a mammalian cell line (e.g., HEK293 cells) expressing specific GABA-A receptor subunits.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
GABA solution.
-
Test compound solutions at various concentrations.
-
Recording solutions (extracellular and intracellular).
Procedure:
-
Cell Preparation: Prepare and maintain the oocytes or cultured cells expressing the desired GABA-A receptor subtype.
-
Recording Setup: Place the cell in the recording chamber and establish a whole-cell voltage-clamp or two-electrode voltage-clamp configuration.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., the EC10-EC20 concentration) to elicit a baseline current response.
-
Co-application of Test Compound: Co-apply the sub-maximal GABA concentration with varying concentrations of the test compound.
-
Data Acquisition: Record the potentiation of the GABA-induced current by the test compound.
-
Data Analysis: Plot the percentage potentiation of the GABA current against the logarithm of the test compound concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation).
Conclusion
Navigating the Cross-Reactivity of Desmethylmedazepam in Benzodiazepine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of benzodiazepines and their metabolites is a critical aspect of clinical toxicology, forensic science, and drug development. While immunoassays serve as a rapid and widely used screening tool, their performance is intrinsically linked to the cross-reactivity of various compounds with the assay's antibodies. This guide provides a comparative overview of the cross-reactivity of desmethylmedazepam, a metabolite of medazepam, in commercially available benzodiazepine immunoassays. Our review of publicly available manufacturer's literature indicates a significant data gap, a crucial consideration for laboratories and researchers in this field.
Quantitative Cross-Reactivity Data: A Noticeable Absence
A comprehensive review of the package inserts and product literature from leading manufacturers of benzodiazepine immunoassays reveals a consistent lack of specific quantitative cross-reactivity data for this compound. While these documents provide extensive cross-reactivity tables for a wide range of benzodiazepines and their metabolites, this compound is notably absent.
This absence of data presents a challenge for accurately interpreting screening results, particularly in scenarios involving the use of medazepam. Without a defined cross-reactivity percentage, it is difficult to ascertain the concentration of this compound that would trigger a positive result in these immunoassays.
For context, the following table summarizes the typical presentation of cross-reactivity data for other common benzodiazepines in these assays. The values represent the concentration of the compound that produces a result equivalent to the assay's cutoff calibrator (e.g., 200 ng/mL of oxazepam).
| Compound | Thermo Fisher Scientific DRI® Benzodiazepine Assay | Roche Cobas® Benzodiazepines Plus | Siemens Healthineers Syva® EMIT® II Plus Benzodiazepine Assay |
| This compound | Data Not Provided | Data Not Provided | Data Not Provided |
| Medazepam | Data Not Provided | Data Not Provided | Data Not Provided |
| Oxazepam (Calibrator) | 100% | 100% | 100% |
| Nordiazepam | Variable | Variable | Variable |
| Temazepam | Variable | Variable | Variable |
| Alprazolam | Variable | Variable | Variable |
| Lorazepam | Variable | Variable | Variable |
Note: "Variable" indicates that while data is often provided, the exact cross-reactivity can differ between specific kit lots and formulations. Laboratories should always refer to the package insert for their specific assay.
Experimental Protocol for Determining Immunoassay Cross-Reactivity
To address the data gap or to validate assay performance for specific compounds of interest like this compound, researchers can employ a standardized experimental protocol to determine cross-reactivity. The following outlines a general methodology based on common industry practices.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a positive result in a specific benzodiazepine immunoassay, and to calculate the percent cross-reactivity relative to the primary calibrator.
Materials:
-
Benzodiazepine immunoassay kit (reagents, calibrators, and controls)
-
Automated clinical chemistry analyzer
-
Certified reference material (CRM) of the test compound (this compound)
-
Certified reference material of the assay calibrator (e.g., oxazepam)
-
Drug-free human urine pool
-
Precision pipettes and laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Preparation of Spiked Urine Samples: Create a series of dilutions of the this compound stock solution in the drug-free urine pool to achieve a range of concentrations. These concentrations should bracket the expected detection range.
-
Assay Calibration: Calibrate the benzodiazepine immunoassay on the automated analyzer according to the manufacturer's instructions, using the provided calibrators.
-
Analysis of Spiked Samples: Analyze the prepared this compound-spiked urine samples using the calibrated immunoassay.
-
Determination of the Minimum Positive Concentration: Identify the lowest concentration of this compound that consistently produces a positive result, as defined by the assay's cutoff.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Calibrator at Cutoff / Minimum Positive Concentration of Test Compound) x 100
Confirmation: All positive immunoassay results should be confirmed by a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the accuracy of the findings.
Visualizing the Immunoassay Workflow
The following diagram illustrates the principle of a competitive enzyme immunoassay, which is a common technology used in benzodiazepine screening.
Caption: Workflow of a competitive benzodiazepine immunoassay.
Logical Relationship of Cross-Reactivity
The following diagram illustrates the logical relationship in determining and interpreting cross-reactivity in the context of benzodiazepine immunoassays.
Caption: Logical flow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
The absence of readily available cross-reactivity data for this compound in the product literature of major benzodiazepine immunoassays represents a significant informational gap for clinical and research laboratories. This lack of data underscores the importance of in-house validation studies when the detection of specific, less common metabolites is of interest.
For researchers and drug development professionals, it is imperative to:
-
Recognize the limitations of current screening assays: Be aware that a negative result on a benzodiazepine immunoassay may not definitively rule out the presence of metabolites like this compound.
-
Utilize confirmatory testing: Employ highly specific methods like LC-MS/MS for the unambiguous identification and quantification of benzodiazepine metabolites.
-
Conduct in-house validation: If the detection of this compound is a routine requirement, it is essential to perform in-house cross-reactivity studies to understand the performance of the chosen immunoassay.
By understanding these limitations and implementing appropriate validation and confirmation strategies, the scientific community can ensure the accuracy and reliability of benzodiazepine testing.
Desmethylmedazepam in Forensic Analysis: A Comparative Guide to Benzodiazepine Metabolites
For Researchers, Scientists, and Drug Development Professionals
In the field of forensic toxicology, the accurate identification and quantification of benzodiazepine metabolites are paramount for interpreting drug use, impairment, and in post-mortem investigations. Desmethylmedazepam, also known as nordiazepam, is a long-acting metabolite of several commonly prescribed benzodiazepines, including diazepam and medazepam. Its prolonged detection window makes it a crucial analyte in forensic analysis. This guide provides a comprehensive comparison of this compound with other key benzodiazepine metabolites, supported by experimental data and detailed analytical protocols.
Comparative Analysis of Key Benzodiazepine Metabolites
The forensic significance of a benzodiazepine metabolite is determined by several factors, including its pharmacokinetic profile, prevalence in toxicological cases, and the availability of robust analytical methods for its detection. This section compares this compound to other forensically relevant benzodiazepine metabolites.
Table 1: Pharmacokinetic Properties of Major Benzodiazepine Metabolites
| Metabolite | Parent Drug(s) | Half-Life (hours) | Typical Detection Window in Urine |
| This compound (Nordiazepam) | Diazepam, Medazepam, Chlordiazepoxide | 36 - 200 | Up to 10 days |
| Oxazepam | Diazepam, Nordiazepam, Temazepam | 4 - 15 | Up to 7 days |
| Temazepam | Diazepam | 8 - 20 | Up to 7 days |
| α-Hydroxyalprazolam | Alprazolam | 12 - 15 | Up to 5 days |
| Lorazepam-glucuronide | Lorazepam | 10 - 20 | Up to 5 days |
| 7-Aminoflunitrazepam | Flunitrazepam | 20 - 30 | Up to 28 days[1] |
| 7-Aminoclonazepam | Clonazepam | 18 - 50 | Up to 9 days |
Table 2: Typical Concentrations of Benzodiazepine Metabolites in Blood (ng/mL)
| Metabolite | Therapeutic Range | Toxic Range |
| This compound (Nordiazepam) | 100 - 1500 | >1500[2] |
| Oxazepam | 200 - 1400[2] | >1400 |
| Temazepam | 50 - 800 | >800 |
| α-Hydroxyalprazolam | 10 - 50 | >100 |
| Lorazepam | 50 - 240[2] | >300 |
| 7-Aminoflunitrazepam | Varies | >20 |
| 7-Aminoclonazepam | 10 - 75 | >100 |
Interpretation of Metabolite Profiles
The presence and concentration ratios of different metabolites can provide valuable information regarding the time of drug administration and the specific parent drug used. For instance, in the metabolism of diazepam, the presence of nordiazepam without the parent drug suggests a longer time since administration. The ratio of 7-aminodesmethylflunitrazepam to 7-aminoflunitrazepam has been shown to increase over time and can be used to estimate the time of flunitrazepam intake[3].
Experimental Protocols
The accurate quantification of benzodiazepine metabolites is critical for forensic interpretation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous analysis of multiple benzodiazepines and their metabolites in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE) of Benzodiazepines from Blood
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard solution containing deuterated analogs of the target analytes.
-
Lysis and Buffering: Add 2 mL of a lysis buffer (e.g., phosphate buffer, pH 6) and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (3 mL) and deionized water (3 mL) through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water (3 mL) followed by a solution of 5% acetonitrile in water (3 mL) to remove interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen.
-
Elution: Elute the analytes with 3 mL of an appropriate elution solvent (e.g., ethyl acetate containing 2% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typically employed.
-
Flow Rate: A flow rate of 0.3 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
Source Parameters: Optimized source temperature, ion spray voltage, and gas flows are essential for achieving high sensitivity.
-
Table 3: Example MRM Transitions for Selected Benzodiazepine Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Nordiazepam) | 271.1 | 140.1 | 25 |
| Oxazepam | 287.1 | 241.1 | 20 |
| Temazepam | 301.1 | 255.1 | 22 |
| α-Hydroxyalprazolam | 325.1 | 297.1 | 28 |
| 7-Aminoflunitrazepam | 284.1 | 135.1 | 30 |
| 7-Aminoclonazepam | 286.1 | 121.1 | 32 |
Metabolic Pathways of Common Benzodiazepines
Understanding the metabolic pathways of benzodiazepines is crucial for interpreting toxicological findings. The following diagram illustrates the metabolic conversion of diazepam and medazepam to their active metabolites, including this compound (nordiazepam).
Caption: Metabolic pathways of Diazepam and Medazepam.
Experimental Workflow for Benzodiazepine Analysis
The following diagram outlines a typical workflow for the forensic analysis of benzodiazepines in biological samples.
Caption: General workflow for forensic benzodiazepine analysis.
References
- 1. Elimination of 7-aminoflunitrazepam and flunitrazepam in urine after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine measurement, serum/plasma | Allina Health [account.allinahealth.org]
- 3. Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Desmethylmedazepam Synthesis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques to confirm the structure of Desmethylmedazepam and its potential synthesis-related impurities. It includes detailed experimental protocols, comparative data, and visual workflows to aid in the accurate characterization of synthesized products.
Introduction
This compound, also known as nordiazepam, is a pharmacologically active benzodiazepine and a key intermediate in the synthesis of other derivatives. Its structural confirmation is crucial for ensuring the quality, safety, and efficacy of the final product. The synthesis of this compound can result in various impurities and byproducts, necessitating robust analytical methods for their identification and characterization. This guide focuses on the common synthetic routes and the analytical tools required to distinguish the desired product from potential alternatives.
Common Synthetic Pathway and Potential Byproducts
A prevalent method for synthesizing this compound (I) involves the condensation of 2-amino-5-chlorobenzophenone (II) with glycine ethyl ester hydrochloride (III) in pyridine. This reaction, while effective, can lead to the formation of several impurities that require careful identification.
Potential Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual 2-amino-5-chlorobenzophenone (II) and glycine ethyl ester hydrochloride (III).
-
Side-Reaction Products: Formation of alternative benzodiazepine structures or related compounds due to secondary reactions.
-
Degradation Products: Products formed due to the instability of the main compound under the reaction or work-up conditions.
Experimental Protocols for Structural Confirmation
A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized products. The following experimental workflow is recommended:
Figure 1: Experimental workflow for the confirmation of this compound synthesis products.
Chromatographic Analysis
a) Thin-Layer Chromatography (TLC)
-
Purpose: Rapid assessment of reaction completion and purity of the isolated product.
-
Methodology:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
-
Visualization: UV light (254 nm) and/or iodine vapor.
-
-
Expected Outcome: The desired product, this compound, should appear as a single spot with a distinct Rf value, different from the starting materials.
b) High-Performance Liquid Chromatography (HPLC)
-
Purpose: Quantitative analysis of purity and separation of the main product from impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a suitable wavelength (e.g., 230 nm).
-
-
Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.
Spectroscopic Analysis
a) Mass Spectrometry (MS)
-
Purpose: Determination of the molecular weight and fragmentation pattern of the synthesized product.
-
Methodology:
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan to determine the molecular ion peak and product ion scan (tandem MS) to study fragmentation.
-
-
Expected Outcome: A molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern will be characteristic of the benzodiazepine structure.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structural elucidation by providing detailed information about the chemical environment of each proton and carbon atom.
-
Methodology:
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) for complete assignment.
-
-
Expected Outcome: The NMR spectra should be consistent with the structure of this compound. The chemical shifts, coupling constants, and correlations will differentiate it from potential isomers and byproducts.
Comparative Data of this compound and Potential Impurities
The following table summarizes the expected analytical data for this compound and a key starting material, 2-amino-5-chlorobenzophenone.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Spectrum (m/z) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| This compound (I) | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₁ClN₂O | 270.72 | [M+H]⁺ at 271 | 9.0-10.0 (br s, 1H, NH), 7.2-7.6 (m, 8H, Ar-H), 4.3 (s, 2H, CH₂) |
| 2-amino-5-chlorobenzophenone (II) | (2-amino-5-chlorophenyl)(phenyl)methanone | C₁₃H₁₀ClNO | 231.68 | [M+H]⁺ at 232 | 7.2-7.6 (m, 8H, Ar-H), 6.2 (br s, 2H, NH₂) |
Signaling Pathway Diagram
The synthesis of this compound from 2-amino-5-chlorobenzophenone and glycine ethyl ester hydrochloride can be visualized as a direct condensation reaction.
Figure 2: Synthetic pathway to this compound.
Conclusion
The structural confirmation of this compound synthesis products requires a combination of chromatographic and spectroscopic techniques. By following the detailed experimental protocols and comparing the obtained data with the reference values provided, researchers can confidently identify the desired product and characterize any impurities. This systematic approach is fundamental to ensuring the quality and purity of this compound for its intended applications in research and drug development.
A Comparative Analysis of Desmethylmedazepam Detection: GC-MS vs. LC-MS
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of desmethylmedazepam.
This compound, also known as nordiazepam, is a primary active metabolite of several benzodiazepine drugs, including diazepam, chlordiazepoxide, and medazepam. Its detection and quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative analysis of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance: A Head-to-Head Comparison
The choice between GC-MS and LC-MS often depends on the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of key quantitative performance parameters for the detection of this compound, compiled from various validation studies.
| Parameter | GC-MS | LC-MS/MS | Remarks |
| Limit of Quantification (LOQ) | 6.13 - 26.30 ng/mL | 0.5 - 5 ng/mL | LC-MS/MS generally offers significantly lower detection and quantification limits.[1][2] |
| Linearity (Correlation Coefficient) | > 0.998 | > 0.999 | Both techniques demonstrate excellent linearity over a range of concentrations.[3] |
| Precision (%RSD) | < 11.1% | < 15% | Both methods provide good precision, with Relative Standard Deviations well within acceptable limits.[3] |
| Accuracy (% Bias) | < 8.5% | ± 12% | Both techniques show high accuracy in quantifying this compound.[3] |
| Sample Preparation | Requires derivatization | Direct injection possible | GC-MS often necessitates a chemical derivatization step to increase the volatility of the analyte.[4][5][6] |
| Analysis Time | Longer | Shorter | LC-MS/MS methods typically have shorter run times due to the elimination of the derivatization step.[2] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. The following sections outline typical experimental protocols for the analysis of this compound using both GC-MS and LC-MS.
GC-MS Methodology
The analysis of benzodiazepines like this compound by GC-MS often requires a derivatization step to improve their thermal stability and chromatographic behavior.
1. Sample Preparation (Solid Phase Extraction & Derivatization):
-
Urine samples are subjected to enzymatic hydrolysis to release conjugated metabolites.
-
The sample is fortified with a deuterated internal standard (e.g., nordiazepam-d5).[1]
-
Extraction is performed using a mixed-mode solid-phase extraction (SPE) cartridge.[4][7]
-
The extracted analyte is then derivatized, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a more volatile tert-butyldimethylsilyl derivative.[4][7]
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890 GC or similar.[1]
-
Column: HP-ULTRA 1 (15 M, 0.20 mm, 0.33 μm) or equivalent.[1]
-
Carrier Gas: Helium at a flow rate of 0.9 mL/min.[1]
-
Injection Mode: Pulsed splitless.
-
Oven Temperature Program: A gradient program, for example, starting at 150°C, ramping to 285°C, and then to 310°C.
-
Mass Spectrometer: Agilent 5975 MS or similar, operated in selected ion monitoring (SIM) mode.[1]
LC-MS/MS Methodology
LC-MS/MS offers the advantage of analyzing this compound directly without the need for derivatization, simplifying the workflow.
1. Sample Preparation (Liquid-Liquid or Solid Phase Extraction):
-
Liquid-Liquid Extraction (LLE): Blood or plasma samples (0.200 g) are extracted with a suitable organic solvent like ethyl acetate at an alkaline pH (e.g., pH 9).[2]
-
Solid Phase Extraction (SPE): Alternatively, samples can be extracted using an SPE cartridge, followed by evaporation of the eluate and reconstitution in the mobile phase.[8]
-
An internal standard (e.g., nordiazepam-d5) is added prior to extraction.[8]
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.[2]
-
Column: A C18 reverse-phase column (e.g., 120 Å, 2.1 x 150 mm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 20 mM ammonium formate) and an organic phase (e.g., methanol or acetonitrile).[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) operated in positive electrospray ionization (ESI) mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the detection of this compound by GC-MS and LC-MS.
Caption: General workflow for this compound analysis by GC-MS.
Caption: General workflow for this compound analysis by LC-MS/MS.
Conclusion
Both GC-MS and LC-MS are robust and reliable techniques for the determination of this compound. The primary advantages of GC-MS lie in its high specificity and well-established libraries for compound identification. However, the need for derivatization can make sample preparation more time-consuming and introduce potential for error.
Conversely, LC-MS/MS stands out for its superior sensitivity, achieving lower limits of quantification, and its simpler, faster sample preparation workflow that does not require derivatization.[1][5][6] These attributes make LC-MS/MS particularly suitable for high-throughput screening and for studies requiring the detection of trace levels of the analyte.
Ultimately, the choice between GC-MS and LC-MS/MS will be dictated by the specific requirements of the study, including the desired sensitivity, the available instrumentation, sample throughput needs, and the complexity of the biological matrix. For applications demanding the highest sensitivity and rapid turnaround, LC-MS/MS is generally the preferred method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nyc.gov [nyc.gov]
The Gold Standard vs. The Practical Alternative: A Comparison of Internal Standards for Desmethylmedazepam Quantification
In the quantitative analysis of Desmethylmedazepam, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the use of an isotopically labeled internal standard, this compound-d5, and a structural analog, Prazepam, offering researchers, scientists, and drug development professionals the insights needed to select the most suitable standard for their analytical needs.
The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical practice to correct for variability during sample preparation and instrumental analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte or a structurally similar molecule (a structural analog).
Performance Comparison: Isotopically Labeled vs. Structural Analog
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[1][4] This leads to more effective compensation for variations, resulting in higher accuracy and precision.
Structural analogs, while not identical, are selected for their similar chemical structure and chromatographic behavior. They offer a more cost-effective alternative when a SIL internal standard is unavailable or prohibitively expensive. However, differences in their structure can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, potentially impacting the accuracy of quantification.
The following tables summarize the validation parameters for LC-MS/MS methods using either this compound-d5 or Prazepam as the internal standard for the quantification of this compound (Nordiazepam).
Table 1: Method Performance with Isotopically Labeled Internal Standard (this compound-d5)
| Parameter | Performance |
| Analyte | Nordiazepam |
| Internal Standard | Nordiazepam-d5 |
| Matrix | Blood, Serum |
| Calibration Model | Linear regression (5-point) |
| Comments | Matched deuterated internal standards provide high accuracy for quantitative analysis.[5] |
Data extracted from the protocol by the NYC Office of the Chief Medical Examiner.[5]
Table 2: Method Performance with Structural Analog Internal Standard (Prazepam)
| Parameter | Performance |
| Analyte | Nordiazepam |
| Internal Standard | Prazepam |
| Matrix | Blood |
| Ionization | APCI |
| Comments | Prazepam is noted for its structural similarity to other benzodiazepines, making it a suitable internal standard.[6] |
Data extracted from the Agilent Technologies Application Note.[6]
Experimental Workflows and Signaling Pathways
To visualize the analytical process, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Caption: Workflow with an isotopically labeled internal standard.
Caption: Workflow with a structural analog internal standard.
Detailed Experimental Protocols
Below are the summarized experimental protocols for the quantification of this compound using either this compound-d5 or Prazepam as the internal standard.
Protocol 1: Using Isotopically Labeled Internal Standard (this compound-d5)
This method is designed for the quantitative analysis of Nordiazepam in blood or serum.[5]
1. Sample Preparation (Solid Phase Extraction)
-
To 1.0 mL of blood or serum, add 50 µL of the working internal standard solution (containing Nordiazepam-d5).
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in LC/MS mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1100 Series HPLC or equivalent.
-
MS System: Agilent 6410 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Calibration: A five-point calibration curve is used for quantification.
Protocol 2: Using Structural Analog Internal Standard (Prazepam)
This method is suitable for the screening and quantification of multiple benzodiazepines, including Nordiazepam, in blood.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of blood, add the internal standard solution (Prazepam).
-
Add buffer and extraction solvent.
-
Mix thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1100 Series HPLC or equivalent.
-
MS System: Agilent LC/MSD Trap or equivalent.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Conclusion
The choice between an isotopically labeled internal standard and a structural analog depends on the specific requirements of the analysis. For the highest level of accuracy and precision, particularly in regulated bioanalysis and clinical research, the use of an isotopically labeled internal standard such as this compound-d5 is strongly recommended.[7][8] It effectively compensates for matrix effects and other analytical variabilities.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nyc.gov [nyc.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a method for the simultaneous determination of Desmethylmedazepam and other benzodiazepines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of Desmethylmedazepam and other benzodiazepines in biological matrices. The information presented is intended to assist researchers and professionals in selecting the most appropriate analytical technique for their specific needs, based on performance characteristics and experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance data for various analytical methods used in the simultaneous determination of benzodiazepines. This allows for a direct comparison of key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), and linearity.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Citation |
| HPLC-UV | 6 Benzodiazepines | Soft Drinks | 0.5 - 10 µg/mL | 0.01 - 0.02 µg/mL | 0.03 - 0.05 µg/mL | 93.7 - 108.7 | [1] |
| HPLC-UV | 7 Benzodiazepines | Human Plasma | 50 - 1200 ng/mL (LLE) | - | 50 ng/mL (LLE) | > 65 (LLE) | [2][3] |
| 30 - 1200 ng/mL (SPE) | - | 30 ng/mL (SPE) | > 55 (SPE) | [2][3] | |||
| LC-MS/MS | 18 Benzodiazepines & Metabolites | Human Blood | - | - | - | - | [4] |
| LC-MS/MS | 22 Benzodiazepines & Metabolites | Human Serum | - | 0.3 - 11.4 ng/mL | - | > 45.8 | [5][6] |
| UPLC-MS/MS | 12 Benzodiazepines | Serum | - | - | - | - | [7] |
| UPLC-MS/MS | 23 Benzodiazepines & Metabolites | Whole Blood | - | - | 0.002 - 0.005 mg/kg | 73 - 108 | [8] |
| GC-MS | 23 Benzodiazepines & Metabolites | Blood | Linear (r > 0.9981) | - | - | > 74 | [9] |
| GC-MS | 8 Benzodiazepines | Blood & Urine | - | - | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: A simple procedure involving pH adjustment and filtration is often sufficient for cleaner matrices like soft drinks.[1] For more complex matrices such as human plasma, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to remove interfering substances.[2][3]
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: For biological samples like blood or serum, a protein precipitation step using a solvent like acetonitrile is a common initial step.[7] This is often followed by liquid-liquid extraction or solid-phase extraction for further cleanup.[4][5]
-
Chromatographic Conditions:
-
Column: A high-resolution octadecyl silica column is frequently used.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of components like formic acid in water and acetonitrile is typical.[11]
-
Detection: Mass spectrometric detection is performed using modes such as multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Due to the thermal lability and polarity of many benzodiazepines, a derivatization step is often necessary to improve their chromatographic behavior.[4][9] This can be a multi-stage process.[9] Liquid-liquid extraction is a common method for initial sample cleanup.[9]
-
Chromatographic Conditions:
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
- 1. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stork: Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds [storkapp.me]
- 7. Simultaneous determination and quantification of 12 benzodiazepines in serum or whole blood using UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of eight benzodiazepines in blood and urine matrix by gas chromatography–mass spectrometry: Implications for air crash investigation - Indian Journal of Aerospace Medicine [indjaerospacemed.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Desmethylmedazepam: A Guide for Laboratory Professionals
The disposal of desmethylmedazepam, a benzodiazepine analogue and a controlled substance, requires strict adherence to federal and state regulations to ensure public health, environmental safety, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of controlled substances like this compound is primarily governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Key regulations include:
-
DEA 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317 : These regulations outline the requirements for the handling and disposal of controlled substances, emphasizing the need to render them "non-retrievable."[1][2]
-
EPA Resource Conservation and Recovery Act (RCRA) : This act gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal.[1][3]
-
EPA 40 CFR Part 266, Subpart P : This rule provides specific management standards for hazardous waste pharmaceuticals.[4]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department and review state and local regulations, which may be more stringent than federal laws.[1]
Disposal Procedures
The primary goal of this compound disposal is to ensure it is rendered non-retrievable, meaning it cannot be transformed into a physical or chemical state as a controlled substance or its analogue.[5]
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste from other waste streams.
-
Pure this compound : Unused or expired pure this compound is considered a hazardous pharmaceutical waste.
-
Contaminated Materials : Items such as personal protective equipment (PPE), glassware, and sharps contaminated with this compound must also be treated as hazardous waste.[3]
Step 2: On-Site Destruction (Chemical Digestion)
For laboratories equipped to perform on-site destruction, chemical digestion is a viable method. This involves using a chemical denaturant to irreversibly destroy the controlled substance.[6]
Experimental Protocol for Chemical Digestion:
-
Select a DEA-compliant chemical denaturant system. Several commercial products are available that meet the "non-retrievable" standard.
-
Follow the manufacturer's instructions for the specific denaturant used. This typically involves adding the this compound waste to the denaturant container.
-
Ensure the entire process is witnessed by two authorized employees. Both individuals must observe the handling and destruction of the substance.[5]
-
Maintain a detailed destruction log. The log must include the date of destruction, the names and signatures of the two witnesses, the quantity of this compound destroyed, and the method of destruction.[5] This log must be retained for at least two years.[5]
-
Dispose of the resulting mixture as hazardous waste. Even after chemical digestion, the container and its contents must be disposed of through a licensed hazardous waste contractor.[5]
Step 3: Off-Site Disposal via a Licensed Contractor
If on-site destruction is not feasible, a licensed hazardous waste contractor specializing in pharmaceutical waste must be used.
-
Package and Label the Waste:
-
Place the this compound waste in a designated, leak-proof, and properly labeled container.
-
Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals."[4]
-
-
Arrange for Pickup: Contact your institution's EHS department to coordinate with a licensed reverse distributor or hazardous waste hauler.
-
Complete a Hazardous Waste Manifest: This document tracks the waste from your facility to its final disposal site.
Quantitative Data Summary
| Parameter | Requirement | Regulation/Source |
| Witness Requirement | 2 authorized employees for on-site destruction | 21 CFR 1317.95(d)[5] |
| Record Retention | 2 years for destruction logs | DEA requirement[5] |
| Disposal Timeline (LTCF) | Within 3 business days of discontinuation of use | 21 CFR 1317.80[2] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Safety Precautions
-
Always handle this compound and its waste in a well-ventilated area, such as a fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Avoid creating dust or aerosols.
-
In case of a spill, follow your laboratory's established spill cleanup procedures for hazardous chemicals.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Development and implementation of SafeMedWaste, a chemical denaturant for non-hazardous disposal of controlled medications. | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling Desmethylmedazepam
Essential Safety and Handling of Desmethylmedazepam
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound. It includes comprehensive personal protective equipment (PPE) guidelines, operational protocols, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Occupational Exposure
This compound is a benzodiazepine and an active metabolite of other benzodiazepine drugs. As a potent pharmaceutical compound, it should be handled with care to avoid occupational exposure. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data for the closely related compound, Nordiazepam (Desmethyldiazepam), can be used as a surrogate for initial safety assessments.
Quantitative Safety Data (Based on Nordiazepam)
| Parameter | Value | Source |
| Acute Toxicity (Oral LD50, mouse) | 670 mg/kg | [1] |
| Acute Toxicity (Oral LD50, rat) | >4 g/kg | [1] |
| Hazard Classification | Harmful if swallowed |
Note: The toxicological data presented is for Nordiazepam (Desmethyldiazepam), a close structural analog of this compound. This information should be used for initial risk assessment, and all handling procedures should reflect the potential hazards of a potent pharmaceutical compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to prevent inhalation, dermal, and ocular exposure. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE |
| Weighing and Aliquoting (Powder) | - Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR).- Chemical-resistant disposable gown or lab coat.- Double-gloving with nitrile gloves.- Safety glasses or goggles. |
| Solution Preparation and Handling | - Chemical fume hood.- Chemical-resistant lab coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles. |
| General Laboratory Work | - Lab coat.- Nitrile gloves.- Safety glasses. |
Glove Selection:
While specific breakthrough time data for this compound is not available, nitrile gloves are generally recommended for handling non-volatile chemicals. For operations involving solvents, it is crucial to consult a glove compatibility chart to ensure the selected gloves provide adequate protection against the specific solvent being used. Factors such as glove thickness, chemical concentration, and duration of contact will affect performance[2].
Experimental Protocols: Safe Handling and Operational Plans
1. Engineering Controls:
-
Weighing and Handling of Powder: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Solution Handling: All procedures involving solutions of this compound should be performed in a chemical fume hood.
2. Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure. Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Dissolving: Add the solvent to the solid this compound slowly and carefully to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove outer gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
1. Spill Cleanup Protocol:
In the event of a spill, the following steps should be taken by trained personnel:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a respirator (if a powder spill), chemical-resistant gloves (double-gloved), a lab coat, and safety goggles.
-
Contain the Spill:
-
Clean the Spill:
-
For Solid Spills: Carefully scoop the contained material into a labeled hazardous waste container.
-
For Liquid Spills: Absorb the liquid with absorbent pads, working from the outside in[5]. Place the used absorbent materials into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. For potent compounds, a deactivating solution may be necessary if one is known to be effective[6].
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
2. Emergency Contact:
In case of exposure or a large, unmanageable spill, contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Labeling:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Do not dispose of this compound waste down the drain or in the regular trash.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
